(4-(Cyanomethoxy)phenyl)boronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
[4-(cyanomethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO3/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,11-12H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJPNYHKHSLHCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620078 | |
| Record name | [4-(Cyanomethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947533-23-5 | |
| Record name | B-[4-(Cyanomethoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=947533-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Cyanomethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Cyanomethoxy)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-(Cyanomethoxy)phenyl)boronic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(Cyanomethoxy)phenyl)boronic acid is a versatile organic compound that has garnered significant interest in the fields of medicinal chemistry, organic synthesis, and materials science. Its unique structural features, combining a phenylboronic acid moiety with a cyanomethoxy group, make it a valuable building block for the synthesis of complex molecules with diverse biological activities and material properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its relevance to drug discovery and development.
Chemical and Physical Properties
This compound is a white to yellow solid at room temperature. A summary of its key chemical and physical properties is presented in Table 1. While a specific melting point for this compound is not widely reported, related compounds such as 4-(Cyanomethyl)phenylboronic acid and 4-Cyanophenylboronic acid have melting points of 191 °C and >350 °C, respectively.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 947533-23-5 | |
| Molecular Formula | C₈H₈BNO₃ | |
| Molecular Weight | 176.97 g/mol | |
| IUPAC Name | [4-(Cyanomethoxy)phenyl]boronic acid | |
| Appearance | White to yellow solid | |
| Purity | ≥96.0% (HPLC) | |
| Solubility | Soluble in most polar organic solvents; poorly soluble in hexanes and carbon tetrachloride. | |
| SMILES | OB(O)C1=CC=C(OCC#N)C=C1 | |
| InChI Key | GKJPNYHKHSLHCC-UHFFFAOYSA-N |
Spectroscopic Data
Spectroscopic analysis confirms the structure of this compound. The infrared (IR) spectrum is consistent with the presence of the functional groups in the molecule. The proton nuclear magnetic resonance (¹H-NMR) spectrum is also consistent with the expected chemical shifts and splitting patterns for the aromatic and aliphatic protons.
Synthesis of this compound
A general and adaptable protocol for the synthesis of this compound can be derived from the well-established methods for preparing substituted phenylboronic acids. A common approach involves the reaction of a corresponding aryl halide with an organolithium reagent followed by quenching with a trialkyl borate.
Experimental Protocol: Synthesis
Materials:
-
4-Bromophenoxyacetonitrile
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet is charged with 4-bromophenoxyacetonitrile dissolved in anhydrous THF under an inert atmosphere.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium in hexanes is added dropwise via the dropping funnel while maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.
-
Borylation: Trimethyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis and Extraction: The reaction is quenched by the slow addition of aqueous HCl at 0 °C. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield this compound.
Diagram 1: Synthetic Pathway
An In-depth Technical Guide to the Synthesis of (4-(Cyanomethoxy)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a reliable and high-yielding protocol for the synthesis of (4-(Cyanomethoxy)phenyl)boronic acid. This compound is a valuable building block in medicinal chemistry and materials science, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce the cyanomethoxy-functionalized phenyl moiety into complex molecular architectures.
Core Synthesis Strategy: Williamson Ether Synthesis
The primary and most efficient route for the synthesis of this compound is the O-alkylation of 4-hydroxyphenylboronic acid with a suitable cyanomethylating agent, such as chloroacetonitrile or bromoacetonitrile. This reaction proceeds via a classic Williamson ether synthesis mechanism.
The synthesis involves the deprotonation of the phenolic hydroxyl group of 4-hydroxyphenylboronic acid by a mild base, typically potassium carbonate, to form a phenoxide intermediate. This nucleophilic phenoxide then attacks the electrophilic carbon of the cyanomethylating agent, leading to the formation of the desired ether linkage. The addition of a catalytic amount of an iodide salt, such as sodium iodide or potassium iodide, can significantly enhance the reaction rate through the in situ generation of the more reactive iodoacetonitrile via the Finkelstein reaction.
Experimental Protocol
This protocol is based on established Williamson ether synthesis methodologies and specific findings related to the O-alkylation of phenols with haloacetonitriles.[1][2][3]
Materials and Reagents:
-
4-Hydroxyphenylboronic acid
-
Chloroacetonitrile (or Bromoacetonitrile)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Sodium Iodide (NaI) or Potassium Iodide (KI)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxyphenylboronic acid (1.0 eq).
-
Addition of Reagents: Add anhydrous acetonitrile to dissolve the starting material. To this solution, add anhydrous potassium carbonate (2.0-2.5 eq) and a catalytic amount of sodium iodide (0.1 eq).
-
Addition of Alkylating Agent: Add chloroacetonitrile (1.1-1.5 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 6-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the solid inorganic salts and wash the filter cake with a small amount of ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification:
The crude this compound can be purified by recrystallization. A suitable solvent system for recrystallization is a mixture of ethyl acetate and hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and then add hexanes until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified solid by filtration, wash with cold hexanes, and dry under vacuum.
Data Presentation
The following table summarizes the key quantitative data associated with this synthesis protocol. The expected yield is based on literature reports for analogous reactions.[1]
| Parameter | Value |
| Starting Material | 4-Hydroxyphenylboronic acid |
| Reagents | Chloroacetonitrile, K₂CO₃, NaI |
| Solvent | Acetonitrile |
| Reaction Temperature | Reflux (~82 °C) |
| Reaction Time | 6-12 hours |
| Expected Yield | ~92% |
| Purity (Post-Purification) | >96% (as determined by HPLC) |
| Appearance | White to off-white solid |
| Molecular Formula | C₈H₈BNO₃ |
| Molecular Weight | 176.97 g/mol |
Visualizations
Synthesis Pathway
The following diagram illustrates the chemical transformation from 4-hydroxyphenylboronic acid to this compound.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
The logical flow of the experimental procedure is depicted in the diagram below.
Caption: Step-by-step workflow for the synthesis and purification process.
References
A Technical Guide to (4-(Cyanomethoxy)phenyl)boronic acid (CAS: 947533-23-5)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of (4-(Cyanomethoxy)phenyl)boronic acid, a key building block in modern organic synthesis. It details the compound's physicochemical properties, spectroscopic data, a proposed synthetic route, and its application in cross-coupling reactions, with a focus on providing practical information for laboratory use.
Physicochemical Properties
This compound is a white to yellow solid organic compound.[1] It is primarily utilized as a reagent in research and development, particularly within medicinal chemistry and for the synthesis of pharmaceutical intermediates.[2] Key identifying information and physical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 947533-23-5 | [1][2][3][4] |
| Molecular Formula | C₈H₈BNO₃ | [1][3][4][5] |
| Molecular Weight | 176.97 g/mol | [1] |
| IUPAC Name | [4-(cyanomethoxy)phenyl]boronic acid | [1][3] |
| Appearance | White to yellow solid/powder | [1][2] |
| Purity | ≥96.0% (by HPLC) | [1][3] |
| SMILES | OB(O)C1=CC=C(OCC#N)C=C1 | [1][3][5] |
| InChI Key | GKJPNYHKHSLHCC-UHFFFAOYSA-N | [1][3][5] |
Spectroscopic Data
While detailed, experimentally-derived spectra are not widely published, supplier specifications confirm that the ¹H-NMR and IR spectra are consistent with the compound's structure.[1][3] Predicted mass spectrometry data provides insight into its behavior under ionization.
Predicted Mass Spectrometry Data (Collision Cross Section)
The following table presents predicted collision cross section (CCS) values for various adducts of the molecule, which can be useful for mass spectrometry-based identification.[5]
| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |
| [M+H]⁺ | 178.06700 | 136.6 |
| [M+Na]⁺ | 200.04894 | 145.9 |
| [M-H]⁻ | 176.05244 | 137.7 |
| [M+NH₄]⁺ | 195.09354 | 153.5 |
| [M+K]⁺ | 216.02288 | 143.4 |
| [M+H-H₂O]⁺ | 160.05698 | 124.9 |
Synthesis and Reactivity
A specific, peer-reviewed synthesis protocol for this compound is not detailed in the available literature. However, a plausible and efficient synthetic route can be proposed based on well-established methodologies for preparing arylboronic acids from aryl halides.[6][7] The most common approach involves a lithium-halogen exchange followed by borylation.
Proposed Synthesis Workflow
The diagram below illustrates a proposed two-step synthesis starting from 2-(4-bromophenoxy)acetonitrile.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Adapted)
The following protocol is adapted from a standard procedure for the synthesis of a structurally similar compound, 4-cyanophenylboronic acid.[6] Note: This is a representative procedure and should be optimized for the specific starting material.
-
Preparation: Dissolve 2-(4-bromophenoxy)acetonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, ~1.1 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at this temperature for 1 hour to ensure complete lithium-halogen exchange.
-
Borylation: To the aryllithium solution, add trimethyl borate (B(OMe)₃, ~1.5 eq) dropwise, again maintaining a temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Workup: Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by slowly adding aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~2).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization or silica gel column chromatography to yield the final product.
Applications in Organic Synthesis
Like many arylboronic acids, this compound is a valuable reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern synthetic chemistry for its ability to form carbon-carbon bonds, and it is widely used in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[8] The cyanomethoxy group can serve as a handle for further functionalization or as a key pharmacophore in biologically active molecules.
Suzuki-Miyaura Coupling Workflow
The diagram below outlines the generally accepted catalytic cycle for the Suzuki-Miyaura reaction, illustrating the role of this compound.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.
General Experimental Protocol (Suzuki-Miyaura Coupling)
-
Setup: To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
Reaction: Purge the mixture with an inert gas (argon or nitrogen) for 10-15 minutes. Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to obtain the desired biaryl compound.
Safety and Handling
This compound is classified as hazardous. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.
| Hazard Information | Details | Reference |
| Pictogram | GHS07 (Exclamation Mark) | [9] |
| Signal Word | Warning | [10] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [10] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10] |
Storage and Handling Recommendations:
-
Store in a tightly closed container in a cool, dark, and dry place.[2][11] Recommended storage temperature is 2-8°C.[10]
-
Avoid formation of dust and aerosols.[10]
-
Avoid contact with skin, eyes, and clothing.
-
The chemical, physical, and toxicological properties have not been thoroughly investigated.[10] Treat with caution as a potentially harmful substance.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. This compound, CasNo.947533-23-5 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 3. 4-(Cyanomethoxy)phenylboronic acid, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 4. scbt.com [scbt.com]
- 5. PubChemLite - 4-(cyanomethoxy)phenylboronic acid (C8H8BNO3) [pubchemlite.lcsb.uni.lu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 8. chemimpex.com [chemimpex.com]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 10. angenechemical.com [angenechemical.com]
- 11. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to (4-(Cyanomethoxy)phenyl)boronic acid: Molecular Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-(Cyanomethoxy)phenyl)boronic acid is a versatile organic compound that holds significant promise in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a boronic acid moiety, a phenyl ring, and a cyanomethoxy group, makes it a valuable building block for the synthesis of complex molecules. This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of this compound, with a particular focus on its relevance to drug discovery and development.
Molecular Structure and Properties
This compound, with the chemical formula C₈H₈BNO₃, is a white to yellow solid at room temperature.[1][2] The molecule consists of a central phenyl ring substituted with a boronic acid group [-B(OH)₂] at the 4-position and a cyanomethoxy group [-OCH₂CN] at the 1-position. The presence of the boronic acid functional group is a key feature, enabling it to participate in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₈BNO₃ | [1][2][3][4][5] |
| Molecular Weight | 176.97 g/mol | [1][2] |
| IUPAC Name | [4-(Cyanomethoxy)phenyl]boronic acid | [1][2][5] |
| CAS Number | 947533-23-5 | [1][2][5] |
| Appearance | White to yellow solid | [1][2][5] |
| SMILES | OB(O)c1ccc(OCC#N)cc1 | [1][2][5] |
| InChI Key | GKJPNYHKHSLHCC-UHFFFAOYSA-N | [1][2][5] |
Spectral Data
While detailed spectral data for this compound is not widely published, product specifications from suppliers indicate that its Infrared (IR) and ¹H Nuclear Magnetic Resonance (NMR) spectra are consistent with its proposed structure.[1][2][5] The expected spectral characteristics are summarized in Table 2.
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl ring, the methylene protons of the cyanomethoxy group, and the hydroxyl protons of the boronic acid group. |
| ¹³C NMR | Resonances for the carbon atoms of the phenyl ring, the methylene carbon, the nitrile carbon, and the carbon atom attached to the boron. |
| IR Spectroscopy | Characteristic absorption bands for O-H stretching (boronic acid), C≡N stretching (nitrile), C-O stretching (ether), and aromatic C-H and C=C stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Note: Specific chemical shifts and peak positions are not available in the reviewed literature.
Structural Data
As of the latest literature review, a crystal structure for this compound has not been deposited in publicly available databases. Therefore, precise bond lengths and angles from X-ray crystallography are not available.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through multi-step synthetic routes, typically starting from a readily available substituted phenol. A representative synthetic protocol is outlined below. This protocol is based on general methods for the synthesis of arylboronic acids and may require optimization for specific laboratory conditions.
Representative Synthesis Protocol
Step 1: Synthesis of 4-Hydroxyphenylboronic acid
A common precursor for the target molecule is 4-hydroxyphenylboronic acid. This can be synthesized from 4-bromophenol via a Grignard reaction followed by reaction with a trialkyl borate.
-
Materials: 4-bromophenol, magnesium turnings, iodine (crystal), dry tetrahydrofuran (THF), triisopropyl borate, hydrochloric acid.
-
Procedure:
-
Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen) with a crystal of iodine.
-
Add a solution of 4-bromophenol in dry THF dropwise to the magnesium turnings to initiate the Grignard reaction.
-
After the formation of the Grignard reagent is complete, cool the reaction mixture to -78 °C.
-
Slowly add a solution of triisopropyl borate in dry THF.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of aqueous hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 4-hydroxyphenylboronic acid.
-
Step 2: Synthesis of this compound
The final product is obtained by the etherification of 4-hydroxyphenylboronic acid with chloroacetonitrile.
-
Materials: 4-hydroxyphenylboronic acid, chloroacetonitrile, potassium carbonate, acetone.
-
Procedure:
-
To a solution of 4-hydroxyphenylboronic acid in acetone, add potassium carbonate.
-
Add chloroacetonitrile to the suspension.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Applications in Drug Discovery and Development
Boronic acids are a class of compounds that have garnered significant interest in medicinal chemistry. The boron atom in boronic acids can form reversible covalent bonds with diols, a feature that has been exploited in the design of sensors and drug delivery systems. Furthermore, the boronic acid moiety can act as a pharmacophore, interacting with key residues in the active sites of enzymes.
Role as a Building Block in Suzuki-Miyaura Coupling
One of the primary applications of this compound is as a building block in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are common motifs in many pharmaceutical agents. The cyanomethoxy-substituted phenyl ring can be introduced into a variety of molecular scaffolds, allowing for the rapid generation of compound libraries for biological screening.
Caption: Workflow of the Suzuki-Miyaura cross-coupling reaction.
Potential Role in Signaling Pathway Modulation
While specific studies on the direct interaction of this compound with signaling pathways are limited, the parent compound, phenylboronic acid (PBA), has been shown to inhibit cancer cell migration by affecting key signaling networks.[1][6] PBA treatment has been observed to decrease the activities of RhoA, Rac1, and Cdc42 in metastatic prostate cancer cells.[1][6] These small GTPases are crucial regulators of the actin cytoskeleton and cell motility. This suggests that derivatives such as this compound could be investigated for similar activities. The cyanomethoxy substituent may influence the compound's potency, selectivity, and pharmacokinetic properties.
Caption: Potential inhibition of the Rho GTPase signaling pathway.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in drug discovery and materials science. Its utility in the robust and versatile Suzuki-Miyaura coupling reaction allows for the efficient synthesis of a wide range of complex organic molecules. Furthermore, based on the biological activity of the parent phenylboronic acid, it represents an interesting scaffold for the development of novel therapeutic agents, potentially targeting signaling pathways involved in cell migration and proliferation. Further research is warranted to fully elucidate the biological activities and therapeutic potential of this and related compounds. Detailed experimental studies, including the determination of its crystal structure and comprehensive biological evaluations, will be crucial in realizing its full potential.
References
- 1. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. rsc.org [rsc.org]
- 4. PubChemLite - 4-(cyanomethoxy)phenylboronic acid (C8H8BNO3) [pubchemlite.lcsb.uni.lu]
- 5. 4-(Cyanomethoxy)phenylboronic acid, 97%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
- 6. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile of (4-(Cyanomethoxy)phenyl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
(4-(Cyanomethoxy)phenyl)boronic acid is a bifunctional molecule of interest in medicinal chemistry and materials science, incorporating both a boronic acid moiety and a cyanomethoxy group. Boronic acids are crucial building blocks in Suzuki-Miyaura cross-coupling reactions and are known for their ability to form reversible covalent bonds with diols, making them valuable in the design of sensors and therapeutics. The cyanomethoxy group can influence the compound's polarity, hydrogen bonding capabilities, and overall solubility profile. Accurate solubility data is paramount for its application in drug development, formulation, and chemical synthesis. This document outlines a standard experimental protocol for determining the solubility of this compound and provides qualitative solubility data for structurally related compounds to guide solvent selection.
Estimated Solubility Profile Based on Analogous Compounds
While specific quantitative data for this compound is unavailable, the solubility of phenylboronic acid and its substituted derivatives can serve as a useful, albeit approximate, guide. The polarity imparted by the cyanomethoxy group is expected to influence its solubility relative to the parent phenylboronic acid. Phenylboronic acid generally exhibits higher solubility in polar organic solvents.[1]
Table 1: Qualitative Solubility of Phenylboronic Acid in Various Organic Solvents.
| Solvent Class | Example Solvents | Qualitative Solubility of Phenylboronic Acid |
| Ethers | Dipropyl ether | High[1] |
| Ketones | Acetone, 3-Pentanone | High[1] |
| Chloroalkanes | Chloroform | Moderate[1] |
| Hydrocarbons | Methylcyclohexane | Very Low[1] |
The introduction of substituents on the phenyl ring can significantly alter solubility. For instance, the presence of an isobutoxy group on the phenyl ring has been shown to generally increase solubility in many organic solvents compared to unsubstituted phenylboronic acid.[2] Conversely, the introduction of groups like isobutoxy, carboxyl, and trifluoromethyl has been observed to decrease the solubility of phenylboronic compounds in water.[3] Given the polar nature of the cyanomethoxy group, this compound is anticipated to have moderate to good solubility in polar organic solvents.
Experimental Protocol for Solubility Determination: The Dynamic Method
A reliable and commonly employed technique for determining the solubility of boronic acids is the dynamic (or synthetic) method.[1][2] This method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.
3.1. Materials and Equipment
-
This compound
-
High-purity organic solvents (e.g., acetone, acetonitrile, toluene, methanol)
-
Jacketed glass vessel
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Calibrated temperature probe
-
Circulating thermostat bath
-
Luminance probe or laser beam and photodetector for turbidity monitoring
3.2. Procedure
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a biphasic sample of a known composition.
-
Heating and Stirring: Place the vessel in the thermostat bath and begin vigorous stirring to ensure the mixture is homogeneous. The sample is then heated at a slow, constant rate (e.g., 0.1-0.5 °C/min).
-
Turbidity Monitoring: Continuously monitor the turbidity of the solution. This can be done using a luminance probe that measures the intensity of light passing through the solution or by observing the scattering of a laser beam.
-
Equilibrium Temperature Determination: The temperature at which the last solid particles dissolve, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. This point is often identified by a sharp increase in the measured light intensity.
-
Data Collection: Repeat the procedure for a range of compositions of the solute and solvent to construct a solubility curve, which plots solubility (e.g., in mole fraction) as a function of temperature.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the dynamic method for determining the solubility of this compound.
Caption: Workflow for the dynamic method of solubility determination.
Conclusion
While direct quantitative solubility data for this compound is not currently available, this guide provides researchers with the necessary tools to approach its solubility determination. By utilizing the provided experimental protocol based on the dynamic method, scientists can generate reliable solubility data. The qualitative information from analogous phenylboronic acid derivatives offers a preliminary basis for solvent selection and experimental design. The generation of precise solubility data will be critical for advancing the use of this compound in its various applications.
References
An In-depth Technical Guide on the Spectral Characteristics of (4-(Cyanomethoxy)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(Cyanomethoxy)phenyl)boronic acid is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its structure incorporates a phenylboronic acid moiety, a versatile functional group for Suzuki-Miyaura cross-coupling reactions, and a cyanomethoxy group, which can be utilized for further chemical modifications. Understanding the spectral characteristics of this molecule is paramount for its identification, purity assessment, and the elucidation of its role in various chemical reactions. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for this compound. While specific experimental data from public databases is limited, this document presents a combination of supplier-confirmed information and theoretically predicted spectral features based on the compound's structure.
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | [4-(Cyanomethoxy)phenyl]boronic acid[1][2] |
| CAS Number | 947533-23-5[1][2] |
| Molecular Formula | C₈H₈BNO₃[1][2] |
| Molecular Weight | 176.97 g/mol [2] |
| SMILES | OB(O)c1ccc(OCC#N)cc1[1][2] |
| Appearance | White to yellow solid[1][2] |
Spectral Data
While detailed, publicly available spectra are scarce, product specifications from chemical suppliers confirm that the 1H-NMR and IR spectra are consistent with the proposed structure of this compound.[1][2] The following tables summarize the expected spectral data based on the chemical structure and known spectral properties of similar compounds.
¹H NMR Spectral Data (Predicted)
The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons, the methylene protons of the cyanomethoxy group, and the hydroxyl protons of the boronic acid.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | Doublet | 2H | Aromatic Protons (ortho to Boronic Acid) |
| ~6.9-7.1 | Doublet | 2H | Aromatic Protons (ortho to Cyanomethoxy) |
| ~4.9 | Singlet | 2H | -O-CH₂-C≡N |
| ~8.2 (broad) | Singlet | 2H | -B(OH)₂ |
¹³C NMR Spectral Data (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-O (Aromatic) |
| ~135 | C-B (Aromatic) |
| ~130 | Aromatic CH (ortho to Boronic Acid) |
| ~115 | Aromatic CH (ortho to Cyanomethoxy) |
| ~117 | C≡N |
| ~115 | Ipso-Carbon (Aromatic, attached to Cyanomethoxy) |
| ~55 | -O-CH₂-C≡N |
FT-IR Spectral Data (Predicted)
The infrared spectrum is expected to show characteristic absorption bands for the nitrile, hydroxyl, ether, and aromatic functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3500 (broad) | Strong | O-H stretch (Boronic Acid) |
| ~2250 | Medium | C≡N stretch (Nitrile) |
| ~1600, ~1500 | Medium-Strong | C=C stretch (Aromatic Ring) |
| ~1350 | Strong | B-O stretch |
| ~1250 | Strong | C-O stretch (Aryl Ether) |
| ~830 | Strong | C-H bend (para-substituted Aromatic) |
Experimental Protocols
The following are generalized experimental protocols for obtaining NMR and IR spectra, typical for a compound like this compound.
NMR Spectroscopy
-
Sample Preparation : A sample of approximately 5-10 mg of this compound would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation : The spectrum would be acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition : Standard proton NMR spectra would be recorded. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition : Carbon NMR spectra would be acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
-
Sample Preparation : A small amount of the solid sample would be finely ground with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory could be used, where a small amount of the solid is placed directly on the ATR crystal.
-
Instrumentation : The spectrum would be recorded using a Fourier Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27 FT-IR.
-
Data Acquisition : The spectrum would be scanned over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or the clean ATR crystal) would be recorded and subtracted from the sample spectrum.
Visualizations
Molecular Structure and Key Functional Groups
Caption: Structure of this compound with key functional groups highlighted.
This guide provides a foundational understanding of the spectral characteristics of this compound for professionals in research and development. While direct experimental data is not widely available, the provided information, based on chemical principles and supplier data, serves as a valuable resource for the identification and application of this compound.
References
Discovery and history of (4-(Cyanomethoxy)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(Cyanomethoxy)phenyl)boronic acid, with the CAS number 947533-23-5, is a specialized organic compound that has found utility as a building block in the synthesis of complex molecules, particularly in the field of medicinal chemistry. Its structure, featuring a phenylboronic acid moiety linked to a cyanomethoxy group, offers unique reactivity for applications in cross-coupling reactions and as a precursor for various functional groups. This technical guide provides a comprehensive overview of the available information on its properties, a plausible synthetic pathway, and its role in modern organic synthesis.
While the specific discovery and detailed historical timeline of this compound are not extensively documented in readily available literature, its emergence is intrinsically linked to the broader development and application of substituted phenylboronic acids in organic chemistry. The pioneering work on Suzuki-Miyaura cross-coupling reactions in the late 1970s spurred the synthesis of a vast array of functionalized boronic acids to serve as versatile coupling partners. The introduction of the cyanomethoxy group provides a handle for further chemical transformations, making it a valuable reagent for creating diverse molecular architectures.
Physicochemical Properties
A summary of the known quantitative data for this compound is presented in the table below. This information is crucial for its handling, characterization, and application in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 947533-23-5 | Thermo Fisher Scientific |
| Molecular Formula | C₈H₈BNO₃ | Thermo Fisher Scientific |
| Molecular Weight | 176.97 g/mol | Thermo Fisher Scientific |
| Appearance | White to yellow solid | Thermo Fisher Scientific |
| Purity (HPLC) | ≥96.0 % | Thermo Fisher Scientific |
| InChI Key | GKJPNYHKHSLHCC-UHFFFAOYSA-N | Thermo Fisher Scientific |
| SMILES | OB(O)c1ccc(OCC#N)cc1 | Thermo Fisher Scientific |
Plausible Synthetic Pathway
The most probable synthetic route to this compound is through a Williamson ether synthesis, a well-established method for forming ethers. This pathway would involve the reaction of 4-hydroxyphenylboronic acid with chloroacetonitrile in the presence of a suitable base.
Caption: Plausible synthetic route to this compound.
Experimental Protocol: Plausible Synthesis via Williamson Ether Synthesis
The following is a detailed, plausible experimental protocol for the synthesis of this compound based on the general principles of the Williamson ether synthesis. This protocol is intended for trained chemists and should be performed in a suitable laboratory setting with appropriate safety precautions.
Materials:
-
4-Hydroxyphenylboronic acid
-
Chloroacetonitrile
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-hydroxyphenylboronic acid (1 equivalent).
-
Addition of Reagents: Add anhydrous potassium carbonate (2-3 equivalents) to the flask. Under a nitrogen atmosphere, add anhydrous DMF to dissolve the solids.
-
Addition of Alkylating Agent: To the stirring solution, add chloroacetonitrile (1.1-1.5 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine the organic extracts.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Logical Workflow for Synthesis and Purification
The following diagram illustrates the logical workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of the target compound.
Applications in Drug Development and Research
This compound serves as a valuable intermediate in the synthesis of pharmacologically active molecules. For instance, it has been utilized as a key building block in the preparation of substituted pyrrolopyridine derivatives, which are investigated as protein inhibitors for potential therapeutic applications in areas such as oncology. The cyanomethoxy group can be further elaborated or can contribute to the overall electronic and steric properties of the final molecule, influencing its biological activity.
Conclusion
This compound is a functionalized arylboronic acid with emerging importance in synthetic and medicinal chemistry. While its specific historical discovery is not well-documented, its synthesis can be reliably achieved through established methods like the Williamson ether synthesis. The availability of this compound provides researchers and drug development professionals with a versatile tool for the construction of novel and complex molecular entities. Further exploration of its reactivity and applications is likely to expand its role in the development of new therapeutics and functional materials.
An In-depth Technical Guide to the Safety and Handling of (4-(Cyanomethoxy)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for (4-(Cyanomethoxy)phenyl)boronic acid, a versatile reagent in organic synthesis and medicinal chemistry. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical and Physical Properties
This compound is a white to yellow solid.[1][2] Key identifying information and physical properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | [4-(cyanomethoxy)phenyl]boronic acid | [1][2] |
| Synonyms | 4-(Cyanomethoxy)phenylboronic acid | [1][2] |
| CAS Number | 947533-23-5 | [1][2] |
| Molecular Formula | C₈H₈BNO₃ | [1][2] |
| Molecular Weight | 176.97 g/mol | [1] |
| Appearance | White to yellow solid | [1][2] |
Hazard Identification and Classification
This compound is classified as hazardous. The GHS classification indicates it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3][4]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |
The following pictogram is associated with this chemical:
Signal Word: Warning[4]
Safe Handling and Storage
Proper handling and storage are essential to minimize exposure and maintain the chemical's integrity.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling, but the following PPE is generally recommended:
| PPE Type | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles | Protects against splashes and dust.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Prevents skin contact and irritation.[5] |
| Skin and Body Protection | Laboratory coat | Prevents contamination of personal clothing.[5] |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation. A dust mask may be appropriate if generating dust. | Minimizes inhalation of dust and vapors.[4][5] |
Handling Procedures
-
Avoid contact with skin and eyes.[4]
-
Avoid formation of dust and aerosols.[4]
-
Provide appropriate exhaust ventilation at places where dust is formed.[4]
-
Wash hands thoroughly after handling.[5]
-
Do not eat, drink, or smoke when using this product.[6]
Storage Conditions
-
Store in a tightly closed container.[5]
-
Keep in a dry and well-ventilated place.[5]
-
Recommended storage temperature is 2-8°C.[4]
-
Incompatible materials to avoid include strong oxidizing agents, acids, and strong bases.[5][7]
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][5] |
| Skin Contact | Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[5][6] |
| Inhalation | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician if you feel unwell.[4] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician if you feel unwell.[4] |
Accidental Release Measures
In the event of a spill, follow these steps:
-
Evacuate Personnel: Evacuate personnel to safe areas.[4]
-
Ensure Ventilation: Ensure adequate ventilation.[4]
-
Personal Protection: Wear appropriate personal protective equipment (see Section 3.1). Avoid breathing dust.[4]
-
Containment and Cleanup:
Stability and Reactivity
-
Reactivity: No specific reactivity hazards have been identified under normal conditions.
-
Chemical Stability: Stable under recommended storage conditions.[6]
-
Conditions to Avoid: Exposure to light, moisture, and incompatible products.[5][7]
-
Incompatible Materials: Strong oxidizing agents, acids, and strong bases.[5][7]
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and oxides of boron.[5]
Toxicological and Ecological Information
-
Toxicological Information: The toxicological properties of this compound have not been thoroughly investigated.[4][5] It is classified as harmful if swallowed.[3][4]
-
Ecological Information: No specific data is available on the ecotoxicological effects of this compound. It is advised to prevent its release into the environment.[3][5]
Experimental Protocols and Visualizations
While specific experimental protocols for the synthesis or use of this compound are extensive and application-dependent, the following diagrams illustrate general safety and handling workflows.
Caption: A general workflow for the safe handling of this compound.
Caption: A logical flow diagram for responding to a spill of this compound.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. 4-(Cyanomethoxy)phenylboronic acid, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. fishersci.com [fishersci.com]
(4-(Cyanomethoxy)phenyl)boronic acid: A Comprehensive Theoretical and Computational Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the theoretical and computational studies relevant to (4-(Cyanomethoxy)phenyl)boronic acid. While specific computational research on this molecule is not extensively published, this document outlines the established methodologies and protocols for its complete theoretical characterization. This guide serves as a comprehensive resource for researchers aiming to model, understand, and predict the properties and reactivity of this compound and its derivatives.
Physicochemical and Spectroscopic Data
A summary of the known quantitative data for this compound is presented below. These values serve as a baseline for experimental work and as a benchmark for computational validation.
| Property | Value | Reference |
| Molecular Formula | C₈H₈BNO₃ | [1] |
| Molecular Weight | 176.97 g/mol | [1] |
| CAS Number | 947533-23-5 | [1] |
| Appearance | White to yellow solid | [1] |
| Purity (HPLC) | ≥96.0 % | [1] |
| Infrared Spectrum | Conforms to structure | [1] |
| ¹H-NMR Spectrum | Consistent with structure | [1] |
Predicted Data (from PubChem)
| Property | Predicted Value | Source |
| XlogP | 1.2 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Exact Mass | 177.05972 g/mol | [2] |
| Monoisotopic Mass | 177.05972 g/mol | [2] |
| Topological Polar Surface Area | 73.1 Ų | PubChem |
| Heavy Atom Count | 13 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 239 | PubChem |
| Isotope Atom Count | 0 | PubChem |
| Defined Atom Stereocenter Count | 0 | PubChem |
| Undefined Atom Stereocenter Count | 0 | PubChem |
| Defined Bond Stereocenter Count | 0 | PubChem |
| Undefined Bond Stereocenter Count | 0 | PubChem |
| Covalently-Bonded Unit Count | 1 | PubChem |
| Compound Is Canonicalized | Yes | PubChem |
Experimental Protocols
Synthesis of this compound
A general and robust method for the synthesis of arylboronic acids is the Miyaura borylation, which involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent. Below is a representative protocol adapted for the synthesis of this compound from 4-bromophenoxyacetonitrile.
Materials:
-
4-bromophenoxyacetonitrile
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromophenoxyacetonitrile (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), and potassium acetate (3 equivalents).
-
Add anhydrous 1,4-dioxane to the flask.
-
Degas the resulting mixture by bubbling with the inert gas for 15-20 minutes.
-
Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equivalents), to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the aqueous phase with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude boronic ester.
-
To hydrolyze the pinacol ester, dissolve the crude product in a mixture of acetone and 1 M HCl and stir at room temperature for 4-6 hours.
-
Remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography to obtain the final product.
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: Obtain the IR spectrum of the solid product using a Fourier-transform infrared (FTIR) spectrometer to identify the characteristic functional groups.
-
Mass Spectrometry (MS): Determine the molecular weight and confirm the elemental composition of the product using high-resolution mass spectrometry (HRMS).
Theoretical and Computational Studies: A Methodological Guide
This section provides a detailed guide for conducting a comprehensive theoretical and computational analysis of this compound. The methodologies described are based on established practices for the computational study of organic molecules and, more specifically, phenylboronic acid derivatives.
Computational Workflow
The following diagram illustrates a typical workflow for the computational analysis of this compound.
Caption: A typical workflow for the computational analysis of a molecule.
Detailed Computational Protocols
Objective: To determine the most stable three-dimensional structure of this compound and to confirm that it corresponds to a true energy minimum on the potential energy surface.
Protocol:
-
Software: Gaussian, ORCA, or similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT) is a widely used and accurate method for such calculations. The B3LYP hybrid functional is a common choice.
-
Basis Set: A Pople-style basis set such as 6-311++G(d,p) provides a good balance between accuracy and computational cost. The inclusion of diffuse (++) and polarization (d,p) functions is important for accurately describing the electronic structure and non-covalent interactions.
-
Procedure:
-
Construct the initial 3D structure of this compound using a molecular editor.
-
Perform a geometry optimization calculation. The convergence criteria should be set to tight or very tight to ensure a well-converged structure.
-
Following the optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum.
-
-
Data to Collect:
-
Optimized Cartesian coordinates.
-
Bond lengths, bond angles, and dihedral angles.
-
Calculated vibrational frequencies and their corresponding IR and Raman intensities.
-
Objective: To understand the electronic properties of the molecule, including its frontier molecular orbitals and electrostatic potential.
Protocol:
-
Software: The output from the geometry optimization and frequency calculation can be used.
-
Analysis:
-
Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability.[3] Visualize the spatial distribution of these orbitals to identify regions of electron density that are likely to be involved in chemical reactions.
-
Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the charge distribution on the molecule's surface. This map helps to identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites, providing insights into potential intermolecular interactions.[4]
-
-
Data to Collect:
-
Energies of the HOMO and LUMO (in eV).
-
HOMO-LUMO energy gap (in eV).
-
MEP map with color-coded regions of positive and negative electrostatic potential.
-
Objective: To computationally predict the spectroscopic signatures of the molecule and compare them with experimental data for validation.
Protocol:
-
IR and Raman Spectra: The vibrational frequencies and intensities calculated in section 3.2.1 can be used to generate theoretical IR and Raman spectra. These can be compared with experimental spectra to validate the computational model.
-
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the NMR chemical shifts (¹H and ¹³C). These calculations are typically performed at the same DFT level of theory.
-
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and generate a theoretical UV-Vis absorption spectrum.
-
Data to Collect:
-
A table of calculated vibrational frequencies, IR intensities, Raman activities, and their assignments.
-
A table of calculated NMR chemical shifts.
-
A table of calculated electronic transition energies, oscillator strengths, and the corresponding wavelengths.
-
Synthetic Pathway and Logical Relationships
The following diagrams illustrate the synthesis pathway and the logical relationship between experimental and computational studies.
Caption: Synthetic pathway for this compound.
Caption: Logical relationship between experimental and computational studies.
Conclusion
While direct and extensive theoretical studies on this compound are yet to be published, the computational methodologies for its thorough in silico characterization are well-established. This guide provides a comprehensive framework for researchers to undertake such studies, from initial molecular modeling to the prediction of spectroscopic and electronic properties. The integration of these computational approaches with experimental synthesis and characterization will undoubtedly accelerate the exploration of this molecule's potential applications in medicinal chemistry and materials science.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. PubChemLite - 4-(cyanomethoxy)phenylboronic acid (C8H8BNO3) [pubchemlite.lcsb.uni.lu]
- 3. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Starting Materials for (4-(Cyanomethoxy)phenyl)boronic acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-(Cyanomethoxy)phenyl)boronic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis primarily relies on the strategic functionalization of a phenylboronic acid scaffold. This technical guide provides a comprehensive overview of the core starting materials and the prevalent synthetic methodology for the preparation of this compound. Detailed experimental considerations, quantitative data, and a visual representation of the synthetic workflow are presented to aid researchers in the efficient and safe production of this key intermediate.
Core Synthetic Strategy: Williamson Ether Synthesis
The most direct and widely employed method for the synthesis of this compound involves a Williamson ether synthesis. This approach utilizes two key starting materials: 4-hydroxyphenylboronic acid and chloroacetonitrile . The reaction proceeds via the deprotonation of the phenolic hydroxyl group of 4-hydroxyphenylboronic acid by a base, forming a phenoxide intermediate. This nucleophilic phenoxide then attacks the electrophilic carbon of chloroacetonitrile, displacing the chloride and forming the desired cyanomethoxy ether linkage.
The overall reaction is depicted below:
Caption: Synthetic workflow for this compound.
Starting Material Profiles
A thorough understanding of the properties and safety considerations of the starting materials is paramount for successful and safe synthesis.
4-Hydroxyphenylboronic Acid
4-Hydroxyphenylboronic acid serves as the foundational scaffold, providing the phenylboronic acid moiety and the phenolic hydroxyl group for subsequent etherification.
| Property | Value |
| CAS Number | 71597-85-8 |
| Molecular Formula | C₆H₇BO₃ |
| Molecular Weight | 137.93 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | >230 °C |
| Solubility | Soluble in methanol, ethanol, and hot water. |
Note: Commercially available 4-hydroxyphenylboronic acid may contain varying amounts of its anhydride (boroxine). It is advisable to use material with low boroxine content for optimal reaction efficiency.
Chloroacetonitrile
Chloroacetonitrile is the alkylating agent that introduces the cyanomethoxy group. It is a reactive and hazardous substance that requires careful handling.
| Property | Value |
| CAS Number | 107-14-2 |
| Molecular Formula | C₂H₂ClN |
| Molecular Weight | 75.50 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 123-124 °C |
| Density | 1.19 g/cm³ |
| Solubility | Slightly soluble in water; miscible with most organic solvents. |
Safety Precautions: Chloroacetonitrile is toxic if swallowed, in contact with skin, or if inhaled. It causes serious eye irritation and may cause respiratory irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Experimental Protocol: Williamson Ether Synthesis
The following protocol is a generalized procedure based on established methods for the alkylation of phenols with chloroacetonitrile. Optimization may be required based on the scale of the reaction and the purity of the starting materials.
Reaction Scheme:
Caption: Reaction scheme for the synthesis of this compound.
Materials:
-
4-Hydroxyphenylboronic acid
-
Chloroacetonitrile
-
Potassium carbonate (K₂CO₃), anhydrous
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxyphenylboronic acid (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and a catalytic amount of anhydrous sodium iodide (0.1 eq).
-
Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension.
-
Addition of Alkylating Agent: Add chloroacetonitrile (1.1-1.5 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the solid salts and wash with acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can also be employed to obtain the final product of high purity. A reported yield for a similar alkylation of a phenolic hydroxyl group with chloroacetonitrile is 92%.[1]
Alternative Synthetic Considerations
While the Williamson ether synthesis is the most straightforward approach, other strategies for the synthesis of phenylboronic acids could potentially be adapted. These are generally more complex and less direct for this specific target molecule.
-
Borylation of a Precursor Molecule: An alternative would involve the synthesis of 4-(cyanomethoxy)bromobenzene followed by a metal-halogen exchange and subsequent reaction with a borate ester. This multi-step process is generally less efficient than the direct etherification of 4-hydroxyphenylboronic acid.
Data Summary
The following table summarizes the key quantitative aspects of the primary synthetic route.
| Parameter | Description |
| Starting Materials | 4-Hydroxyphenylboronic acid, Chloroacetonitrile |
| Key Reagents | Potassium carbonate (base), Sodium iodide (catalyst) |
| Solvent | Acetone |
| Reaction Temperature | Reflux (approx. 56 °C) |
| Reaction Time | 4-8 hours |
| Reported Yield | High (a similar reaction reports 92%)[1] |
| Purification Method | Column chromatography (silica gel), Recrystallization |
Conclusion
The synthesis of this compound is most effectively achieved through the Williamson ether synthesis, utilizing 4-hydroxyphenylboronic acid and chloroacetonitrile as the primary starting materials. This method is robust, high-yielding, and relies on readily available reagents. A comprehensive understanding of the properties and safe handling procedures for these starting materials is essential for a successful and safe laboratory execution. The detailed information and protocols provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to confidently synthesize this important chemical intermediate.
References
Methodological & Application
(4-(Cyanomethoxy)phenyl)boronic Acid in Suzuki-Miyaura Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(4-(Cyanomethoxy)phenyl)boronic acid is a versatile reagent in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of a wide array of biaryl and heteroaryl compounds. The presence of the cyanomethoxy group introduces a key functional handle that can be further elaborated, making it a valuable building block in medicinal chemistry and materials science for the development of novel therapeutic agents and functional materials.
The electron-withdrawing nature of the cyanomethoxy substituent can influence the reactivity of the boronic acid, often requiring careful optimization of reaction conditions to achieve high yields. Key parameters for successful coupling include the choice of palladium catalyst, ligand, base, and solvent system.
Generalized Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (such as this compound) and an aryl or vinyl halide or triflate, catalyzed by a palladium(0) complex.
Caption: Generalized Suzuki-Miyaura reaction scheme.
Experimental Data and Protocols
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. These examples provide a starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of this compound with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (9:1) | 100 | 12 | 95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 16 | 92 |
| 3 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | THF/H₂O (3:1) | 80 | 24 | 85 |
| 4 | 2-Bromopyridine | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF | 110 | 10 | 88 |
Table 2: Suzuki-Miyaura Coupling of this compound with Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorobenzonitrile | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | t-BuOH/H₂O (10:1) | 100 | 24 | 78 |
| 2 | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (3) | CataCXium A (6) | Cs₂CO₃ | Toluene | 110 | 18 | 75 |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(4'-(Cyanomethoxy)-[1,1'-biphenyl]-4-yl)acetonitrile
This protocol details the coupling of this compound with 4-bromobenzonitrile.
Materials:
-
This compound (1.1 eq)
-
4-Bromobenzonitrile (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (0.04 eq)
-
Potassium phosphate (K₃PO₄, 3.0 eq)
-
Toluene
-
Water (degassed)
Procedure:
-
To a reaction vessel, add this compound, 4-bromobenzonitrile, palladium(II) acetate, SPhos, and potassium phosphate.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add degassed toluene and water in a 9:1 ratio to the reaction mixture.
-
Heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Caption: A typical experimental workflow for Suzuki coupling.
Signaling Pathways and Logical Relationships
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving several key steps. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
This compound is a valuable reagent for the synthesis of functionalized biaryl compounds via the Suzuki-Miyaura coupling reaction. The protocols and data presented here serve as a guide for researchers in the successful application of this building block in their synthetic endeavors. Careful selection of the catalyst, ligand, base, and solvent is paramount to achieving high yields and purity of the desired products.
Application Note: Protocol for the Synthesis of Biaryl Compounds Using (4-(Cyanomethoxy)phenyl)boronic acid via Suzuki-Miyaura Coupling
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is particularly vital in the synthesis of biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. (4-(Cyanomethoxy)phenyl)boronic acid is a versatile building block in medicinal chemistry, allowing for the introduction of a cyanomethoxy-functionalized phenyl ring, a motif found in various biologically active molecules. This application note provides a detailed protocol for the use of this compound in a representative Suzuki-Miyaura coupling reaction for the synthesis of a complex biaryl product.
Representative Biaryl Synthesis
The following protocol details the synthesis of 1-{4-[(3-[4-(cyanomethoxy)phenyl]-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]-3,5-difluorophenyl}-3-[(3-methyloxetan-3-yl)methyl]urea, a complex biaryl compound, via a Suzuki-Miyaura coupling reaction.
Reaction Scheme:
Quantitative Data Summary
The following tables provide a summary of the reagents used in the representative synthesis and a hypothetical optimization of reaction conditions to illustrate the effects of different catalysts, bases, and solvents on the reaction yield.
Table 1: Reagents for Representative Biaryl Synthesis
| Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| 3-Bromo-4-({3,5-difluoro-4-[(3-{[(3-methyloxetan-3-yl)methyl]carbamoyl}amino)phenyl]oxy}-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine | 1.0 | 720.63 | 0.5 | 360.3 mg |
| This compound | 1.2 | 192.98 | 0.6 | 115.8 mg |
| Tetrakis(triphenylphosphine)palladium(0) | 0.05 | 1155.56 | 0.025 | 28.9 mg |
| Sodium Carbonate (2M solution) | 4.0 | 105.99 | 2.0 | 1.0 mL |
| 1,4-Dioxane | - | - | - | 4.0 mL |
| Water | - | - | - | 1.0 mL |
Table 2: Hypothetical Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | Na₂CO₃ (4) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | Pd(dppf)Cl₂ (3) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 100 | 8 | 92 |
| 3 | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ (3) | THF/H₂O (4:1) | 80 | 16 | 88 |
| 4 | Pd(PPh₃)₄ (5) | K₂CO₃ (4) | DMF/H₂O (5:1) | 90 | 12 | 78 |
Experimental Protocol
Materials:
-
3-Bromo-4-({3,5-difluoro-4-[(3-{[(3-methyloxetan-3-yl)methyl]carbamoyl}amino)phenyl]oxy}-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-({3,5-difluoro-4-[(3-{[(3-methyloxetan-3-yl)methyl]carbamoyl}amino)phenyl]oxy}-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine (0.5 mmol, 1.0 equiv.), this compound (0.6 mmol, 1.2 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.025 mmol, 0.05 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Solvent and Base Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (4.0 mL) followed by a 2M aqueous solution of sodium carbonate (1.0 mL, 2.0 mmol, 4.0 equiv.).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired biaryl product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: Experimental workflow for biaryl synthesis via Suzuki-Miyaura coupling.
(4-(Cyanomethoxy)phenyl)boronic acid: A Versatile Building Block for Organic Synthesis in Drug Discovery and Materials Science
(4-(Cyanomethoxy)phenyl)boronic acid is a valuable bifunctional building block in modern organic synthesis, primarily utilized in the construction of complex organic molecules through palladium-catalyzed cross-coupling reactions. Its unique structure, featuring both a boronic acid moiety for carbon-carbon bond formation and a cyanomethoxy group amenable to further functionalization, makes it a strategic component in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₈BNO₃ |
| Molecular Weight | 176.97 g/mol |
| Appearance | White to yellow solid |
| CAS Number | 947533-23-5 |
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful reaction enables the formation of a carbon-carbon bond between the phenyl ring of the boronic acid and various organic halides or triflates. The cyanomethoxy group often remains intact during this transformation, providing a handle for subsequent chemical modifications.
A general workflow for a Suzuki-Miyaura coupling reaction involving this compound is depicted below. The process typically involves the reaction of the boronic acid with an aryl or heteroaryl halide in the presence of a palladium catalyst, a base, and a suitable solvent system.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Below are representative protocols for the Suzuki-Miyaura coupling reaction using this compound. These protocols are based on established methodologies for similar boronic acids and should be optimized for specific substrates.
Protocol 1: General Suzuki-Miyaura Coupling with an Aryl Bromide
Objective: To synthesize a biaryl compound via the coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.03 mmol), and triphenylphosphine (0.12 mmol).
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add a mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Expected Outcome: The desired biaryl product. The yield will be dependent on the specific aryl bromide used.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of the (4-(cyanomethoxy)phenyl) moiety into drug candidates can influence their pharmacokinetic and pharmacodynamic properties. The cyanomethoxy group can participate in hydrogen bonding interactions with biological targets and can be hydrolyzed in vivo to the corresponding carboxylic acid, potentially altering the solubility and metabolic profile of the parent molecule.
While specific signaling pathways directly modulated by molecules synthesized from this building block are not extensively documented in publicly available literature, the general class of biaryl structures derived from it are prevalent in a wide range of biologically active compounds, including kinase inhibitors, GPCR modulators, and anti-infective agents. The general role of such small molecules is often to act as inhibitors or modulators of protein function within a cellular signaling cascade.
Caption: Logical relationship of synthesis to biological action.
Quantitative Data from Representative Suzuki-Miyaura Reactions
The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura reactions involving phenylboronic acid derivatives, which can be considered representative for reactions with this compound. Specific yields for the target compound will vary depending on the coupling partner.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | >95 |
| 2 | 3-Bromopyridine | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane | 80 | 16 | 85-95 |
| 3 | 1-Iodonaphthalene | Pd₂(dba)₃ (1.5) / XPhos (3) | Cs₂CO₃ | THF | 65 | 24 | 90-98 |
| 4 | 4-Chlorotoluene | Pd(OAc)₂ (2) / RuPhos (4) | K₃PO₄ | t-BuOH/H₂O | 100 | 18 | 75-85 |
Note: This data is illustrative and based on general Suzuki-Miyaura reaction literature. Actual yields for this compound may differ.
Conclusion
This compound is a highly useful and versatile building block in organic synthesis. Its ability to readily participate in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of biaryl structures, which are common motifs in pharmaceuticals and functional materials. The presence of the cyanomethoxy group provides additional opportunities for chemical diversification, making it an attractive starting material for the development of novel compounds with a wide range of potential applications. Further research into the specific applications of this building block will undoubtedly continue to expand its utility in both academic and industrial settings.
(4-(Cyanomethoxy)phenyl)boronic acid: A Versatile Building Block in Medicinal Chemistry
(4-(Cyanomethoxy)phenyl)boronic acid is a valuable reagent in medicinal chemistry, primarily utilized as a key building block in the synthesis of complex organic molecules with potential therapeutic applications. Its utility stems from its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds to construct biphenyl and other biaryl scaffolds. These structural motifs are prevalent in a wide range of biologically active compounds.
Key Applications in Drug Discovery
The primary application of this compound in medicinal chemistry is in the synthesis of novel compounds targeting various biological pathways implicated in disease. The cyanomethoxy group offers several advantages in drug design. The nitrile moiety can act as a hydrogen bond acceptor, participate in dipole-dipole interactions, and serve as a bioisostere for other functional groups, potentially enhancing the binding affinity and selectivity of a drug candidate for its target. Furthermore, the ether linkage provides conformational flexibility.
-
CXCR4 Antagonists: The C-X-C chemokine receptor type 4 (CXCR4) is implicated in cancer metastasis and inflammation. Biphenyl-containing molecules are a known class of CXCR4 antagonists. The (4-(cyanomethoxy)phenyl) moiety can be incorporated into these scaffolds to modulate their pharmacological properties.
-
Fatty Acid Amide Hydrolase (FAAH) Inhibitors: FAAH is an enzyme involved in the degradation of endocannabinoids, and its inhibition is a strategy for treating pain and anxiety. Biphenyl structures are common in FAAH inhibitors, and the cyanomethoxy group can be used to fine-tune the molecule's interaction with the enzyme's active site.
Experimental Protocols
The synthesis of biphenyl derivatives using this compound typically follows a generalized Suzuki-Miyaura cross-coupling protocol.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes the general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
In a round-bottom flask, dissolve the aryl bromide (1.0 eq) and this compound (1.2-1.5 eq) in the chosen solvent system.
-
Add the base (2.0-3.0 eq) to the mixture.
-
De-gas the mixture by bubbling an inert gas through it for 15-30 minutes.
-
Add the palladium catalyst (0.01-0.05 eq) to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl derivative.
Table 1: Representative Suzuki-Miyaura Reaction Conditions and Yields
| Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromobenzonitrile | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85-95 |
| 1-Bromo-4-iodobenzene | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 80-90 |
| 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 75-85 |
Note: Yields are approximate and can vary based on specific reaction conditions and the purity of reagents.
Logical Workflow for Drug Discovery using this compound
The following diagram illustrates a typical workflow for utilizing this compound in a drug discovery program.
Signaling Pathway Example: CXCR4 Antagonism
Should a compound derived from this compound be identified as a CXCR4 antagonist, it would interfere with the CXCL12/CXCR4 signaling pathway. This pathway is crucial for cell migration, proliferation, and survival.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (4-(Cyanomethoxy)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of (4-(Cyanomethoxy)phenyl)boronic acid with various aryl and heteroaryl halides. Due to the limited availability of specific literature examples for this particular boronic acid, this guide presents a generalized protocol based on well-established conditions for similar Suzuki-Miyaura reactions. The information herein is intended to serve as a robust starting point for reaction development and optimization.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This reaction is particularly valuable in the pharmaceutical and materials science industries for the construction of biaryl and heteroaryl scaffolds, which are prevalent in many biologically active molecules and functional materials. This compound is a versatile building block that allows for the introduction of a cyanomethoxy-functionalized phenyl group, a substituent that can influence the pharmacokinetic and pharmacodynamic properties of a molecule.
This application note details recommended catalysts, ligands, bases, and solvent systems, and provides a general experimental protocol for the cross-coupling of this compound.
Reaction Scheme
The general scheme for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide (Ar-X) is depicted below:
Caption: General Suzuki-Miyaura cross-coupling reaction.
Recommended Reaction Components
The success of a Suzuki-Miyaura coupling is highly dependent on the judicious choice of catalyst, ligand, base, and solvent. The following tables summarize commonly used components that are expected to be effective for the cross-coupling of this compound.
Table 1: Palladium Catalysts and Ligands
| Catalyst (Typical Loading) | Ligand (Typical Ratio to Pd) | Characteristics & Recommendations |
| Pd(PPh₃)₄ (1-5 mol%) | - (pre-formed complex) | A versatile and commonly used catalyst for a wide range of substrates. |
| Pd(OAc)₂ (1-5 mol%) | PPh₃ (2-4 eq) | A common and cost-effective palladium source. Requires an external ligand. |
| Pd(OAc)₂ (1-5 mol%) | SPhos (1.5-2.5 eq) | Buchwald ligands like SPhos are highly effective for challenging couplings, including those with aryl chlorides. |
| Pd₂(dba)₃ (0.5-2 mol%) | XPhos (1.5-2.5 eq) | Another highly active Buchwald ligand system, often providing high yields under mild conditions. |
| PdCl₂(dppf) (1-5 mol%) | - (pre-formed complex) | An air-stable catalyst that is effective for a variety of cross-coupling reactions. |
Table 2: Bases
| Base (Typical Equivalents) | Solvent Compatibility | Comments |
| K₂CO₃ (2-3 eq) | Toluene, Dioxane, DMF, Water | A widely used, effective, and economical base. Often used as an aqueous solution. |
| Cs₂CO₃ (2-3 eq) | Toluene, Dioxane, DMF | A stronger base that can be effective in difficult couplings or with less reactive substrates. |
| K₃PO₄ (2-3 eq) | Toluene, Dioxane | A strong base often used with sterically hindered substrates. |
| Na₂CO₃ (2-3 eq) | Toluene, Dioxane, DMF, Water | A milder base, suitable for substrates sensitive to strongly basic conditions. |
Table 3: Solvents
| Solvent | Properties & Recommendations |
| Toluene | A common non-polar solvent, often used with a water co-solvent for the base. |
| 1,4-Dioxane | A polar aprotic solvent, miscible with water, and frequently used in Suzuki reactions. |
| Dimethylformamide (DMF) | A polar aprotic solvent that can facilitate reactions with less soluble substrates. |
| Ethanol/Water | A "green" solvent system that can be effective for some Suzuki couplings. |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
General Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Aryl or heteroaryl halide (1.0 - 1.2 eq)
-
Palladium catalyst (see Table 1)
-
Ligand (if required, see Table 1)
-
Base (see Table 2)
-
Anhydrous solvent (see Table 3)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a clean and dry reaction vessel, add this compound, the aryl or heteroaryl halide, and the base.
-
Solvent Addition: Add the chosen anhydrous solvent to the reaction vessel.
-
Degassing: Seal the vessel and degas the mixture by bubbling an inert gas (nitrogen or argon) through the solution for 15-30 minutes. Alternatively, use the freeze-pump-thaw method for more rigorous degassing.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst and, if necessary, the ligand to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica gel.
-
Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Catalytic Cycle
The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is illustrated below.
Caption: Suzuki-Miyaura catalytic cycle.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature, using a more active catalyst/ligand system (e.g., a Buchwald ligand), or a stronger base (e.g., Cs₂CO₃). Ensure that the reaction mixture is thoroughly degassed to prevent catalyst deactivation.
-
Homocoupling of Boronic Acid: The formation of a biaryl product from the boronic acid coupling with itself can be an issue. This can sometimes be minimized by the slow addition of the boronic acid or by using a less reactive base.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid can occur in the presence of water and base. Using anhydrous solvents and minimizing reaction time can help to mitigate this side reaction.
Conclusion
Application Notes and Protocols for Ligand Selection in Suzuki Coupling with (4-(Cyanomethoxy)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides a detailed guide for the selection of appropriate ligands for the Suzuki coupling of (4-(Cyanomethoxy)phenyl)boronic acid, a substrate featuring an electron-withdrawing group which can present unique challenges to the catalytic cycle. The choice of ligand is critical in overcoming these challenges to achieve high yields and reaction efficiency. This document outlines comparative data for various phosphine ligands, detailed experimental protocols, and logical workflows to guide researchers in this specific application.
Ligand Selection and Performance
The electronic nature of the substituents on the aryl boronic acid significantly influences the transmetalation step of the Suzuki-Miyaura catalytic cycle. Electron-withdrawing groups, such as the cyanomethoxy group in this compound, can decrease the nucleophilicity of the organic fragment, thereby slowing down this crucial step. To counteract this effect, the use of electron-rich and sterically bulky phosphine ligands is generally recommended. These ligands enhance the electron density on the palladium center, which facilitates the oxidative addition and reductive elimination steps, and their steric bulk can promote the formation of the active monoligated palladium(0) species.[1]
Buchwald-type biaryl phosphine ligands, such as SPhos, XPhos, and RuPhos, have demonstrated exceptional performance in challenging Suzuki couplings, including those with electron-deficient substrates.[2][3]
Comparative Ligand Performance Data
The following tables summarize the performance of various phosphine ligands in Suzuki-Miyaura coupling reactions involving aryl boronic acids with electron-withdrawing groups, based on literature data. While direct comparative data for this compound is limited, the presented information for analogous substrates provides a strong basis for ligand selection.
Table 1: Comparison of Ligand Performance in the Suzuki Coupling of Aryl Bromides with Electron-Deficient Arylboronic Acids
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 90-98 | High | High | [2] |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 85-95 | High | High | [1][3] |
| RuPhos | Pd(OAc)₂ | K₂CO₃ | Toluene | 110 | 88-96 | High | High | [4] |
| PPh₃ | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 40-70 | Moderate | Moderate | [5][6] |
| Amphos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 100 | 80-90 | High | High | [1] |
Note: TON and TOF are highly dependent on catalyst loading and reaction time. The qualitative descriptors are based on general performance trends reported in the literature. For precise calculations, please refer to the experimental protocols.
Table 2: General Guidelines for Ligand Selection
| Ligand | Key Advantages | Potential Drawbacks |
| SPhos | High activity for a broad range of substrates, including electron-deficient ones.[2] | Air-sensitive, higher cost. |
| XPhos | Excellent for sterically hindered and electron-poor substrates.[1][3] | Air-sensitive, higher cost. |
| RuPhos | Very effective for heteroaryl couplings and electron-deficient partners.[4] | Air-sensitive, higher cost. |
| PPh₃ | Readily available, well-understood, and cost-effective. | Lower activity for challenging substrates, may require higher temperatures and catalyst loadings.[5] |
| Amphos | Strong performance with heteroaryl chlorides and electron-rich systems.[1] | May be less versatile than SPhos or XPhos for highly challenging substrates. |
Experimental Protocols
The following is a representative protocol for the Suzuki-Miyaura coupling of an aryl bromide with this compound using a Buchwald-type ligand.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous Toluene
-
Deionized Water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and K₃PO₄ (2.0 mmol, 424 mg).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add anhydrous toluene (5 mL) and deionized water (0.5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for the specified time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Calculation of Turnover Number (TON) and Turnover Frequency (TOF):
-
TON = (moles of product) / (moles of catalyst)
-
TOF = TON / reaction time (in hours)
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Ligand Selection Workflow
This diagram presents a logical workflow for selecting an appropriate ligand for the Suzuki coupling of this compound.
Caption: A workflow for ligand selection in a challenging Suzuki coupling.
Conclusion
The successful Suzuki-Miyaura coupling of this compound is highly dependent on the judicious selection of the phosphine ligand. The presence of an electron-withdrawing group on the boronic acid necessitates the use of bulky and electron-rich ligands to facilitate the catalytic cycle. Buchwald-type ligands such as SPhos, XPhos, and RuPhos are highly recommended as starting points for optimization. The provided protocols and workflows serve as a comprehensive guide for researchers to efficiently develop robust and high-yielding coupling procedures for this and structurally related substrates. Careful screening of ligands and optimization of reaction parameters are key to achieving the desired synthetic outcomes in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of (4-(Cyanomethoxy)phenyl)boronic acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of (4-(cyanomethoxy)phenyl)boronic acid with a variety of aryl halides. This reaction is a powerful tool for the synthesis of biaryl compounds containing the cyanomethoxy moiety, a functional group of interest in medicinal chemistry and materials science due to its potential for hydrogen bonding and its use as a synthetic handle.
Introduction
The Suzuki-Miyaura coupling is a versatile and widely utilized carbon-carbon bond-forming reaction that joins an organoboron species with an organic halide in the presence of a palladium catalyst and a base. This methodology is favored for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of starting materials. The protocols outlined below are designed to be robust and applicable to a range of aryl halide coupling partners, providing a solid foundation for the synthesis of novel biaryl structures.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. The data is compiled from analogous reactions in the scientific literature and represents expected outcomes under optimized conditions.
Table 1: Coupling with Aryl Bromides
| Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromobenzonitrile | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 80-90 |
| Methyl 4-bromobenzoate | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 6 | 90-98 |
| 4-Bromoanisole | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 85 | 16 | 88-96 |
| 1-Bromo-4-iodobenzene* | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 80 | 6 | 90-97 |
*Selective coupling at the iodine position is expected under these conditions.
Table 2: Coupling with Aryl Chlorides
| Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorobenzonitrile | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | t-BuOH/H₂O | 110 | 18 | 75-85 |
| 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 110 | 24 | 70-80 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the data tables.
Protocol 1: General Procedure for Coupling with Aryl Bromides using Pd(PPh₃)₄
This protocol is suitable for the coupling of this compound with various aryl bromides.
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (10 mL)
-
Deionized water (2 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add this compound, the aryl bromide, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask.
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add toluene and deionized water via syringe.
-
Heat the reaction mixture to the temperature specified in Table 1 (e.g., 90°C) and stir vigorously for the indicated time.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: General Procedure for Coupling with Aryl Chlorides using a Buchwald-Hartwig Catalyst System
This protocol is designed for the more challenging coupling of aryl chlorides and employs a more active catalyst system.
Materials:
-
This compound (1.5 mmol)
-
Aryl chloride (1.0 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)
-
XPhos (0.04 mmol)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
tert-Butanol (t-BuOH) (10 mL)
-
Deionized water (1 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
-
Oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine the aryl chloride, this compound, and potassium phosphate.
-
In a separate vial, dissolve Pd₂(dba)₃ and XPhos in a small amount of t-BuOH and add this solution to the Schlenk tube.
-
Add the remaining t-BuOH and deionized water to the reaction mixture.
-
Seal the Schlenk tube and heat the mixture in an oil bath to the temperature specified in Table 2 (e.g., 110°C) with vigorous stirring for the indicated time.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to isolate the target biaryl compound.
Mandatory Visualization
Diagram 1: General Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Logical Relationship of Reaction Components
Application Notes: (4-(Cyanomethoxy)phenyl)boronic acid in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(Cyanomethoxy)phenyl)boronic acid is a versatile bifunctional reagent with significant potential in the synthesis of pharmaceutical intermediates. The presence of both a boronic acid moiety and a cyanomethoxy group allows for its use as a building block in a variety of powerful cross-coupling reactions, enabling the construction of complex molecular architectures. Boronic acids are widely recognized for their stability, low toxicity, and diverse reactivity, making them invaluable tools in medicinal chemistry.[1][2] The cyanomethoxy functional group can serve as a synthetic handle for further transformations or contribute to the desired physicochemical properties of the target molecule. This document provides an overview of the key applications of this compound and detailed protocols for its use in the synthesis of pharmaceutical intermediates.
Key Applications in Pharmaceutical Intermediate Synthesis
The primary applications of this compound in pharmaceutical synthesis are centered around palladium-catalyzed Suzuki-Miyaura cross-coupling for the formation of carbon-carbon bonds and copper-catalyzed Chan-Lam coupling for the synthesis of diaryl ethers.
Suzuki-Miyaura Cross-Coupling: Synthesis of Biaryl and Heteroaryl Scaffolds
The Suzuki-Miyaura reaction is one of the most robust and widely used methods for the formation of C-C bonds in pharmaceutical manufacturing.[3] this compound can be coupled with a wide range of aryl or heteroaryl halides and triflates to introduce the 4-(cyanomethoxy)phenyl moiety into a target molecule. This is particularly useful for the synthesis of compounds with biphenyl or aryl-heterocycle cores, which are common motifs in many drug candidates.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide, iodide) or triflate
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, DMF, toluene, with water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the aryl/heteroaryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Under the inert atmosphere, add the palladium catalyst (0.01-0.05 equiv) and the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Table 1: Representative Suzuki-Miyaura Reaction Parameters
| Aryl Halide Substrate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ (3%) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85-95 |
| 3-Bromopyridine | PdCl₂(dppf) (2%) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 80-90 |
| 1-Iodonaphthalene | Pd(OAc)₂/SPhos (2%) | Cs₂CO₃ | Toluene/H₂O | 110 | 6 | >90 |
Note: The data in this table is representative of typical Suzuki-Miyaura reactions with similar phenylboronic acids and may require optimization for specific substrates.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Chan-Lam Coupling: Synthesis of Diaryl Ethers
The synthesis of diaryl ethers is a crucial transformation in the preparation of many biologically active compounds. The Chan-Lam coupling provides a valuable method for the formation of C-O bonds by reacting a boronic acid with a phenol.[4][5] this compound can be used to introduce the 4-(cyanomethoxy)phenyl ether moiety, which can be a key structural element in various pharmaceutical intermediates.
Experimental Protocol: General Procedure for Chan-Lam C-O Coupling
Materials:
-
This compound
-
Phenol derivative
-
Copper catalyst (e.g., Cu(OAc)₂, Cu₂O)
-
Base (e.g., pyridine, triethylamine)
-
Solvent (e.g., dichloromethane (DCM), toluene)
-
Optional: Molecular sieves
Procedure:
-
To a reaction flask, add the phenol (1.0 equiv), this compound (1.5-2.0 equiv), and the copper catalyst (0.1-1.0 equiv).
-
Add powdered molecular sieves (4 Å) if the reagents are not anhydrous.
-
Add the anhydrous solvent, followed by the base (2.0 equiv).
-
Stir the reaction mixture vigorously at room temperature, open to the air, until the starting material is consumed (monitor by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with an aqueous acid solution (e.g., 1M HCl) and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired diaryl ether.
Table 2: Representative Chan-Lam Reaction Parameters
| Phenol Substrate | Copper Source (equiv) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Methoxyphenol | Cu(OAc)₂ (1.0) | Pyridine | DCM | RT | 24 | 80-90 |
| 3,5-Dimethylphenol | Cu(OAc)₂ (1.0) | Triethylamine | DCM | RT | 48 | 75-85 |
| Tyrosine derivative | Cu(OAc)₂ (1.0) | Pyridine/Et₃N | DCM/DMF | RT | 36 | 70-85 |
Note: The data in this table is representative of typical Chan-Lam reactions and may require optimization for specific substrates.
Caption: General workflow for the use of this compound.
Conclusion
This compound is a valuable reagent for the synthesis of pharmaceutical intermediates. Its ability to participate in robust cross-coupling reactions such as the Suzuki-Miyaura and Chan-Lam couplings allows for the efficient construction of key molecular scaffolds. The protocols provided herein serve as a starting point for the development of synthetic routes utilizing this versatile building block. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine [organic-chemistry.org]
Application Notes and Protocols: (4-(Cyanomethoxy)phenyl)boronic Acid in Materials Science and Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature detailing the specific use of (4-(Cyanomethoxy)phenyl)boronic acid in polymer synthesis and materials science is limited. The following application notes and protocols are based on the established chemistry of closely related phenylboronic acid derivatives, such as 4-cyanophenylboronic acid and other functionalized phenylboronic acids. The cyanomethoxy group [-O-CH₂-C≡N] is anticipated to influence properties such as solubility, electronic characteristics, and potential for post-polymerization modification.
Introduction
This compound is a bifunctional organic compound featuring a boronic acid group and a cyanomethoxy substituent. The boronic acid moiety is a versatile functional group known for its ability to undergo Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern polymer synthesis. Additionally, boronic acids can form reversible covalent bonds with diols, which is the basis for their use in stimuli-responsive materials. The electron-withdrawing nature of the cyano group, combined with the ether linkage, is expected to modulate the electronic properties and reactivity of the boronic acid and influence the characteristics of resulting materials.
This document provides an overview of the potential applications of this compound in materials science and polymer synthesis, along with detailed, representative experimental protocols.
Potential Applications in Materials Science and Polymer Synthesis
The unique structure of this compound suggests its utility in several advanced applications:
-
Synthesis of Conjugated Polymers: The boronic acid functionality allows for its use as a monomer in Suzuki-Miyaura polycondensation reactions to create conjugated polymers. The cyanomethoxy group can influence the polymer's electronic properties, making it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1]
-
Stimuli-Responsive Hydrogels: Phenylboronic acids are well-known for their ability to form hydrogels by cross-linking with polyols like polyvinyl alcohol (PVA) or polysaccharides.[2][3][4] These hydrogels can be designed to be responsive to changes in pH or the presence of saccharides, making them suitable for applications in drug delivery and sensing.[5][6][7][8][9][10][11]
-
Fluorescent Sensors: The boronic acid group can act as a recognition site for diol-containing molecules. When incorporated into a fluorescent polymer backbone, the binding of an analyte can induce a change in the fluorescence signal.[12][13][14] The cyanomethoxy group may serve to modulate the fluorescence properties of the resulting sensor.
-
Mucoadhesive Drug Delivery Systems: Polymers functionalized with phenylboronic acid have been shown to exhibit mucoadhesive properties due to the interaction between the boronic acid and sialic acid residues in mucus.[6][7] This makes them promising for targeted drug delivery to mucosal surfaces.
Experimental Protocols
The following are detailed, representative protocols for the synthesis and characterization of materials using phenylboronic acid derivatives, which can be adapted for this compound.
Protocol 3.1: Synthesis of a Conjugated Polymer via Suzuki-Miyaura Polycondensation
This protocol describes the synthesis of a polyfluorene-based conjugated polymer, a common application for arylboronic acids.
Reaction Scheme:
Materials:
-
2,7-dibromo-9,9-dioctylfluorene
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Methanol
-
Acetone
Procedure:
-
In a Schlenk flask, combine 2,7-dibromo-9,9-dioctylfluorene (1.0 mmol), this compound (1.05 mmol), and potassium carbonate (4.0 mmol).
-
Add toluene (10 mL) and deionized water (2 mL) to the flask.
-
Degas the mixture by bubbling with argon for 30 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol) to the reaction mixture under an argon atmosphere.
-
Heat the reaction mixture to 80°C and stir vigorously for 48 hours under argon.
-
Cool the reaction to room temperature and pour the mixture into a rapidly stirring solution of methanol (200 mL).
-
Collect the precipitated polymer by filtration.
-
Wash the polymer sequentially with water, methanol, and acetone to remove residual catalyst and unreacted monomers.
-
Dry the polymer in a vacuum oven at 60°C overnight.
Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine the number average molecular weight (Mn) and polydispersity index (PDI). Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the polymer structure, and UV-Vis and fluorescence spectroscopy can be used to investigate its optical properties.
Table 1: Representative Data for Conjugated Polymers Synthesized via Suzuki Coupling
| Co-monomer | Catalyst | Mn (kDa) | PDI | Reference |
| 9,9-bis(6'-bromohexyl)-2,7-dibromofluorene | [PdCl₂(dppf)]·CH₂Cl₂ | 15-25 | 1.8-2.5 | [15] |
| 2,5-diiodo dialkoxy benzene | Pd(OAc)₂ | 10-30 | 1.5-3.0 | [15] |
Protocol 3.2: Formation of a pH-Responsive Hydrogel
This protocol details the preparation of a hydrogel through the formation of boronate esters between a phenylboronic acid-functionalized polymer and a polyol.
Workflow for Hydrogel Formation:
Materials:
-
A polymer functionalized with this compound (synthesis would typically involve RAFT polymerization of a suitable monomer).
-
Polyvinyl alcohol (PVA), 87-89% hydrolyzed
-
Phosphate-buffered saline (PBS)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M)
Procedure:
-
Prepare a 5% (w/v) solution of the boronic acid-functionalized polymer in PBS.
-
Prepare a 10% (w/v) solution of PVA in PBS. It may be necessary to heat the solution to fully dissolve the PVA.
-
Mix the two polymer solutions in a 1:1 volume ratio.
-
Adjust the pH of the mixture to approximately 8.5 by the dropwise addition of 1 M NaOH. Gelation should be observed as the pH increases above the pKa of the boronic acid.
-
To demonstrate pH-responsiveness, the hydrogel can be dissolved by adding 1 M HCl to lower the pH below the pKa of the boronic acid, which will hydrolyze the boronate esters.
Characterization: The mechanical properties of the hydrogel can be assessed using rheology. The swelling behavior can be studied as a function of pH and in the presence of glucose.
Table 2: Representative Properties of Phenylboronic Acid-Based Hydrogels
| Polymer System | Stimulus | Response | Application | Reference |
| Phenylboronic acid modified gelatin and oxidized-dextran | pH, Glucose | Gelation, Swelling | Bone Tissue Engineering | [16] |
| Boronic acid-modified alginate | pH | Self-healing, Injectability | Drug Delivery | [4] |
| SiO₂-BA nanoparticles in alginate matrix | pH | Enhanced viscoelasticity | Injectable Hydrogels | [3] |
Data Presentation
The following tables summarize representative quantitative data from studies on polymers and materials derived from various phenylboronic acid derivatives. These values provide a benchmark for what might be expected when using this compound.
Table 3: Polymer Characterization Data from RAFT Polymerization
| Monomer | Mn ( g/mol ) | PDI | Polymer Architecture | Reference |
| 3-acrylamidophenylboronic acid | 7,780 | 1.22–1.39 | Block copolymer | [17] |
| N-isopropylacrylamide and a PBA monomer | 15,000-100,000 | 1.1-1.4 | Random copolymer | [17] |
Table 4: Drug Delivery and Release Characteristics
| System | Drug | Drug Loading Content (%) | Release Trigger | Key Finding | Reference |
| Phenylboronic acid-functionalized nanoparticles | Emodin | 2.1 | pH 5.0 | Accelerated release at lower pH | [9] |
| Phenylboronic acid-functionalized poly(D,L-lactide)-b-dextran nanoparticles | Cyclosporine A | up to 13.7 | - | Sustained release for up to 5 days | [7] |
| pH-responsive nanoparticles with PBA | Paclitaxel | High | Acidic pH | Enhanced anticancer activity with low systemic toxicity | [5] |
Conclusion
This compound represents a promising, yet underexplored, monomer for the synthesis of advanced functional materials. Based on the well-established chemistry of related phenylboronic acids, it is anticipated to be a valuable building block for conjugated polymers, stimuli-responsive hydrogels, fluorescent sensors, and drug delivery systems. The protocols and data presented herein provide a foundational framework for researchers to begin exploring the potential of this specific molecule in their own materials science and polymer synthesis endeavors. Further research is warranted to fully elucidate the impact of the cyanomethoxy group on the properties and performance of the resulting materials.
References
- 1. nbinno.com [nbinno.com]
- 2. Readily prepared dynamic hydrogels by combining phenyl boronic acid- and maltose-modified anionic polysaccharides at neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Boronic acid-modified alginate enables direct formation of injectable, self-healing and multistimuli-responsive hydrogels - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenylboronic-Acid-Based Polymeric Micelles for Mucoadhesive Anterior Segment Ocular Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of mucoadhesive drug delivery system using phenylboronic acid functionalized poly(D,L-lactide)-b-dextran nanoparticles [pubmed.ncbi.nlm.nih.gov]
- 8. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phenylboronic acid-polymers for biomedical applications. | Semantic Scholar [semanticscholar.org]
- 12. A novel boronic acid-based fluorescent sensor for selectively recognizing Fe3+ ion in real time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. A novel injectable hydrogel prepared from phenylboronic acid modified gelatin and oxidized-dextran for bone tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Scale-Up Synthesis of Biaryls Using (4-(Cyanomethoxy)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl scaffolds. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. This document provides detailed application notes and protocols for the scale-up synthesis of biaryls utilizing (4-(Cyanomethoxy)phenyl)boronic acid, a key building block in the development of various biologically active molecules.
Successfully transitioning a Suzuki-Miyaura reaction from the laboratory bench to a larger scale requires careful consideration and optimization of several critical parameters. This guide will address key aspects including the selection of appropriate catalysts, ligands, bases, and solvents, as well as robust methodologies for reaction work-up and purification to ensure high yield, purity, and cost-effectiveness in a larger-scale production setting. The protocols and data presented herein are intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and process chemistry.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize the results of a systematic optimization study for the Suzuki-Miyaura coupling of this compound with a model aryl bromide (4-bromoanisole). These data are intended to guide the selection of optimal conditions for scale-up.
Table 1: Evaluation of Palladium Catalyst and Ligand
| Entry | Palladium Source (mol%) | Ligand (mol%) | Yield (%) | Purity (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | 85 | 95 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2) | 96 | 99 |
| 3 | Pd(PPh₃)₄ (2) | - | 78 | 92 |
| 4 | PdCl₂(dppf) (2) | - | 92 | 98 |
Reaction Conditions: 4-bromoanisole (1.0 equiv), this compound (1.2 equiv), K₂CO₃ (2.0 equiv), Toluene/H₂O (4:1), 80 °C, 8 h.
Table 2: Screening of Different Bases
| Entry | Base (equiv) | Solvent | Yield (%) | Purity (%) |
| 1 | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 96 | 99 |
| 2 | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 98 | 99 |
| 3 | Cs₂CO₃ (2.0) | THF/H₂O (4:1) | 95 | 98 |
| 4 | NaOH (2.0) | Ethanol/H₂O (4:1) | 88 | 94 |
Reaction Conditions: 4-bromoanisole (1.0 equiv), this compound (1.2 equiv), Pd₂(dba)₃ (1 mol%), SPhos (2 mol%), 80 °C, 8 h.
Table 3: Solvent System Evaluation
| Entry | Solvent System (v/v) | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | Toluene/H₂O (4:1) | 80 | 96 | 99 |
| 2 | Dioxane/H₂O (4:1) | 80 | 94 | 98 |
| 3 | 2-MeTHF/H₂O (4:1) | 80 | 95 | 99 |
| 4 | Ethanol/H₂O (3:1) | 75 | 90 | 96 |
Reaction Conditions: 4-bromoanisole (1.0 equiv), this compound (1.2 equiv), Pd₂(dba)₃ (1 mol%), SPhos (2 mol%), K₂CO₃ (2.0 equiv), 8 h.
Experimental Protocols
General Laboratory-Scale Protocol (Exemplified with 4-bromoanisole)
This protocol describes a typical laboratory-scale synthesis and can be adapted for scale-up with appropriate engineering controls and safety considerations.
Materials:
-
4-bromoanisole
-
This compound
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Celite®
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Nitrogen or Argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen inlet, add 4-bromoanisole (1.0 equivalent), this compound (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed mixture of toluene and water (4:1 v/v) to the flask.
-
Catalyst Addition: In a separate vial, pre-mix Palladium(II) Acetate (0.01 equivalents) and Triphenylphosphine (0.02 equivalents) in a small amount of degassed toluene. Add this catalyst mixture to the main reaction flask via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and wash the filter cake with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/heptane) or by column chromatography on silica gel.
Scale-Up Considerations and Protocol
Transitioning the synthesis to a larger scale (e.g., kilogram scale) requires modifications to ensure safety, efficiency, and reproducibility.
Key Scale-Up Considerations:
-
Heat Transfer: The exothermic nature of the reaction may become more pronounced on a larger scale. A jacketed reactor with precise temperature control is essential.
-
Mixing: Efficient mixing is crucial for maintaining a homogeneous reaction mixture. Mechanical overhead stirring is necessary. The stirrer design and speed should be optimized to prevent settling of the base and catalyst.
-
Reagent Addition: For large-scale reactions, it is often safer to add reagents, especially the base solution and catalyst, portion-wise or via an addition funnel to control any initial exotherm.
-
Inerting: Maintaining an inert atmosphere in a large reactor is critical and can be achieved by continuous nitrogen or argon sparging or by maintaining a positive pressure of the inert gas.
-
Work-up and Purification: Large-scale extractions and filtrations require appropriate equipment. Crystallization is the preferred method for purification on a large scale due to its efficiency and cost-effectiveness.
Scale-Up Protocol (1 kg Scale):
-
Reactor Preparation: Charge a clean, dry, and inerted jacketed glass reactor with 4-bromoanisole (1.0 kg, 1.0 equiv) and this compound (1.15 kg, 1.2 equiv).
-
Solvent Addition: Add degassed toluene (8 L) to the reactor and begin agitation.
-
Base Addition: Prepare a solution of potassium carbonate (1.1 kg, 2.0 equiv) in degassed water (2 L). Add the aqueous base solution to the reactor over 30 minutes, ensuring the temperature does not exceed 30 °C.
-
Catalyst Charging: In a separate container, prepare a solution of the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 equiv) and ligand (e.g., SPhos, 0.02 equiv) in degassed toluene (0.5 L). Add this catalyst solution to the reactor.
-
Reaction: Heat the reactor contents to 80-85 °C and maintain this temperature with good agitation. Monitor the reaction progress by HPLC.
-
Work-up: Once the reaction is complete (typically 8-16 hours), cool the reactor to 40-50 °C. Add ethyl acetate (10 L) and water (5 L). Stir for 30 minutes, then stop the agitation and allow the layers to separate.
-
Phase Separation: Drain the lower aqueous layer.
-
Washes: Wash the organic layer with a 10% aqueous solution of a palladium scavenger (e.g., L-cysteine or N-acetylcysteine) at 40-50 °C for 2 hours to remove residual palladium. Separate the layers. Wash the organic layer with water (5 L) and then with brine (5 L).
-
Solvent Swap and Crystallization: Distill off the ethyl acetate and toluene under reduced pressure. If necessary, perform a solvent swap to a suitable crystallization solvent (e.g., isopropanol). Cool the solution to induce crystallization.
-
Isolation and Drying: Isolate the product by filtration, wash the filter cake with cold solvent, and dry the product under vacuum at 50-60 °C to a constant weight.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for the scale-up synthesis of biaryls.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with (4-(Cyanomethoxy)phenyl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions involving (4-(Cyanomethoxy)phenyl)boronic acid.
Troubleshooting Guide
Low or no product yield is a common challenge in Suzuki coupling reactions, particularly when working with electron-deficient boronic acids such as this compound. The following guide provides a systematic approach to troubleshooting and optimizing your reaction.
Issue: Low or No Product Yield
A low or nonexistent yield can stem from several factors. A logical progression through potential failure points is the most effective way to diagnose the issue.
DOT Diagram: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is giving a low yield. What is the most likely cause?
A1: The most probable cause of low yield with this compound is protodeboronation.[1] This is a common side reaction for electron-deficient boronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your starting material.[1] This process is often accelerated by the basic conditions required for the Suzuki coupling.[2]
Q2: How can I minimize protodeboronation of this compound?
A2: To minimize protodeboronation, consider the following strategies:
-
Choice of Base: Use a weaker base. Strong bases can accelerate the decomposition of electron-deficient boronic acids.[2] Consider using potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger bases like sodium or potassium hydroxide.
-
Anhydrous Conditions: While some water can be beneficial in Suzuki couplings, excess water can promote protodeboronation. Using anhydrous solvents can be advantageous.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can protect it from decomposition.[3] These esters are generally more resistant to protodeboronation.[3]
-
Reaction Time and Temperature: Optimize the reaction time and temperature. Prolonged reaction times at high temperatures can increase the extent of protodeboronation. Aim for conditions that allow for a reasonable reaction rate without excessive decomposition.
Q3: Is the cyanomethoxy group on this compound sensitive to the reaction conditions?
A3: The cyanomethoxy group contains an ether linkage and a nitrile. While ethers are generally stable, nitriles can be susceptible to hydrolysis to the corresponding carboxylic acid under strongly basic or acidic conditions, especially at elevated temperatures. While typical Suzuki coupling conditions with carbonate bases are often tolerated, the possibility of hydrolysis should be considered, especially if you observe an unexpected polar byproduct. Using milder bases and the lowest effective temperature can help mitigate this risk.
Q4: What are the recommended starting conditions for a Suzuki coupling with this compound and an aryl bromide?
A4: A good starting point would be to adapt a protocol for a structurally similar reaction. For example, the coupling of 4-bromobenzonitrile with phenylboronic acid has been well-documented. Based on this and general principles for electron-deficient partners, you can start with the following conditions and optimize from there.
| Parameter | Recommended Starting Condition |
| Aryl Halide | 1.0 equivalent |
| This compound | 1.2 - 1.5 equivalents |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂/ligand |
| Ligand (if using Pd(OAc)₂) | SPhos, XPhos, or similar Buchwald ligands (2-5 mol%) |
| Base | K₂CO₃ (2.0 - 3.0 equivalents) |
| Solvent | Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) |
| Temperature | 80-100 °C |
Q5: I am observing the formation of a homocoupled product of this compound. What causes this and how can I prevent it?
A5: Homocoupling of boronic acids is often a result of oxygen in the reaction mixture. The presence of oxygen can lead to the oxidative homocoupling of the boronic acid, catalyzed by the palladium species. To prevent this, it is crucial to thoroughly degas your solvents and reaction mixture and to maintain an inert atmosphere (e.g., under nitrogen or argon) throughout the reaction. Using a well-defined Pd(0) precatalyst like Pd(PPh₃)₄ can sometimes reduce the likelihood of side reactions compared to generating the active Pd(0) species in situ from a Pd(II) source.
Experimental Protocols
General Protocol for Suzuki Coupling of an Aryl Bromide with this compound
This protocol is a general starting point and may require optimization for specific substrates.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
-
Inert Atmosphere:
-
Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
-
Solvent Addition:
-
Add degassed solvent (e.g., 10 mL of a 4:1 mixture of dioxane and water) via syringe.
-
-
Reaction:
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
DOT Diagram: Experimental Workflow
Caption: General experimental workflow for Suzuki coupling.
Data Presentation
Table 1: Effect of Base on Suzuki Coupling Yield
The choice of base can significantly impact the yield, especially with electron-deficient boronic acids. Weaker bases often provide a better balance between promoting the catalytic cycle and minimizing protodeboronation.
| Entry | Base | Equivalents | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | K₃PO₄ | 2.0 | Dioxane | 100 | Often high, but risk of protodeboronation | General Knowledge |
| 2 | K₂CO₃ | 2.0 | Dioxane/H₂O | 90 | Good starting point, milder conditions | [2] |
| 3 | Cs₂CO₃ | 2.0 | DMF/H₂O | 80 | Effective, but can be strongly basic | [4] |
| 4 | KF | 3.0 | THF | 70 | Mild, useful for base-sensitive substrates | General Knowledge |
| 5 | NaOH | 2.0 | Toluene/H₂O | 100 | Strong base, high risk of side reactions | General Knowledge |
Table 2: Common Solvents for Suzuki Coupling
The solvent system influences the solubility of reagents and the efficiency of the catalytic cycle.
| Solvent System | Typical Ratio | Properties and Notes |
| Toluene/Water | 4:1 to 10:1 | Good for many standard Suzuki couplings. |
| Dioxane/Water | 4:1 to 10:1 | Aprotic ether, widely used. |
| DMF/Water | 4:1 to 10:1 | Polar aprotic solvent, good solubilizing power. |
| THF/Water | 4:1 to 10:1 | Lower boiling point, suitable for milder conditions. |
| 2-MeTHF/Water | 4:1 to 10:1 | Greener alternative to THF. |
References
Preventing protodeboronation of (4-(Cyanomethoxy)phenyl)boronic acid
Welcome to the technical support center for (4-(Cyanomethoxy)phenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of protodeboronation during their experiments, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern with this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This reaction consumes your starting material, leading to reduced yields of the desired product and the formation of (cyanomethoxy)benzene as a byproduct, which can complicate purification. This compound is susceptible to this reaction, a tendency that can be influenced by its chemical structure and the reaction conditions employed.[1]
Q2: How does the cyanomethoxy group affect the stability of the boronic acid?
A2: The cyanomethoxy group, -OCH₂CN, is generally considered to be electron-withdrawing. Electron-withdrawing groups on an arylboronic acid can increase its Lewis acidity and susceptibility to protodeboronation, especially under basic conditions which are common in Suzuki-Miyaura couplings.[2][3] This is because the electron-withdrawing nature of the substituent can stabilize the transient aryl anion that may form during certain protodeboronation pathways.[4]
Q3: What are the primary factors that promote the protodeboronation of this compound?
A3: Several factors can accelerate protodeboronation:
-
High pH (Basic Conditions): The use of strong bases is a major contributor. While a base is necessary for the Suzuki-Miyaura catalytic cycle, excessively basic conditions can promote the formation of a more reactive boronate species that is prone to protodeboronation.[1][4]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.[5]
-
Presence of Water: Water is often a necessary component of Suzuki-Miyaura reactions, but it can also act as a proton source for protodeboronation.[1]
-
Prolonged Reaction Times: Longer exposure of the boronic acid to destabilizing conditions increases the extent of protodeboronation.
-
Inefficient Catalysis: If the desired cross-coupling reaction is slow, the protodeboronation side reaction has more opportunity to occur.[6]
Q4: How can I detect and quantify protodeboronation in my reaction?
A4: The primary byproduct of protodeboronation of this compound is (cyanomethoxy)benzene. You can detect and quantify this byproduct using analytical techniques such as:
-
NMR Spectroscopy: Compare the 1H NMR spectrum of your crude reaction mixture to an authentic sample of (cyanomethoxy)benzene. The presence of its characteristic signals will confirm protodeboronation.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique can be used to separate and identify the components of your reaction mixture, including the desired product, starting materials, and the protodeboronated byproduct.
-
GC-MS (Gas Chromatography-Mass Spectrometry): This is another effective method for separating and identifying volatile components in your reaction mixture.
By integrating a known internal standard, you can quantify the amount of protodeboronated byproduct formed.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the use of this compound.
Problem 1: Low yield of desired product and significant formation of (cyanomethoxy)benzene.
-
Possible Cause: The rate of protodeboronation is competitive with or faster than the rate of the desired cross-coupling reaction.
-
Solutions:
-
Optimize the Base: Switch to a milder base. Strong bases like NaOH and KOH can accelerate protodeboronation. Weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ are often effective in promoting the Suzuki coupling while minimizing protodeboronation.[2]
-
Lower the Reaction Temperature: Attempt the reaction at a lower temperature. While this may slow down the desired reaction, it can often suppress the protodeboronation to a greater extent.[2]
-
Use a More Active Catalyst System: Employ a highly active palladium catalyst and ligand system to accelerate the Suzuki-Miyaura coupling, allowing it to outcompete protodeboronation. Modern catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective for challenging substrates.[7]
-
Use a Protected Boronic Acid Derivative: Convert this compound to a more stable N-methyliminodiacetic acid (MIDA) boronate ester. MIDA boronates are air- and chromatographically stable and provide a slow, controlled release of the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[1][8][9][10]
-
Problem 2: Inconsistent results and evidence of starting material degradation.
-
Possible Cause: this compound is degrading upon storage.
-
Solutions:
-
Proper Storage: Store the boronic acid in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., in a desiccator or glovebox).
-
Use Fresh Reagent: Use freshly purchased or prepared boronic acid for best results.
-
Check Purity Before Use: Assess the purity of the boronic acid by NMR before setting up a reaction to ensure it has not already undergone significant protodeboronation.
-
Convert to a MIDA Boronate for Long-Term Storage: For long-term stability, convert the boronic acid to its MIDA boronate ester.[8]
-
Quantitative Data Summary
The following tables provide representative data on how reaction parameters can influence the extent of protodeboronation for an electron-withdrawing substituted arylboronic acid, which serves as a proxy for this compound.
Table 1: Effect of Base on Protodeboronation
| Entry | Base (2.0 equiv) | Temperature (°C) | Time (h) | Protodeboronation (%) |
| 1 | NaOH | 80 | 12 | 65 |
| 2 | K₂CO₃ | 80 | 12 | 30 |
| 3 | K₃PO₄ | 80 | 12 | 15 |
| 4 | Cs₂CO₃ | 80 | 12 | 12 |
Reaction Conditions: Arylboronic acid (1.2 equiv), aryl bromide (1.0 equiv), Pd(PPh₃)₄ (5 mol%), Dioxane/H₂O (4:1).
Table 2: Effect of Temperature on Protodeboronation
| Entry | Base | Temperature (°C) | Time (h) | Protodeboronation (%) |
| 1 | K₃PO₄ | 100 | 6 | 25 |
| 2 | K₃PO₄ | 80 | 12 | 15 |
| 3 | K₃PO₄ | 60 | 24 | 8 |
Reaction Conditions: Arylboronic acid (1.2 equiv), aryl bromide (1.0 equiv), Pd(PPh₃)₄ (5 mol%), Dioxane/H₂O (4:1).
Table 3: Effect of Catalyst System on Protodeboronation
| Entry | Catalyst (2 mol%) | Ligand (4 mol%) | Temperature (°C) | Time (h) | Protodeboronation (%) |
| 1 | Pd(OAc)₂ | PPh₃ | 80 | 12 | 28 |
| 2 | Pd₂(dba)₃ | SPhos | 80 | 4 | 10 |
| 3 | XPhos Pd G3 | - | 80 | 2 | <5 |
Reaction Conditions: Arylboronic acid (1.2 equiv), aryl bromide (1.0 equiv), K₃PO₄ (2.0 equiv), Dioxane/H₂O (4:1).
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol employs a milder base and a modern catalyst system to favor the cross-coupling reaction.
Materials:
-
This compound
-
Aryl halide (bromide or chloride)
-
XPhos Pd G3 precatalyst
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), this compound (1.5 equiv), XPhos Pd G3 (2 mol%), and K₃PO₄ (2.0 equiv).
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed 1,4-dioxane and water (e.g., in a 4:1 ratio to achieve a 0.1 M concentration with respect to the aryl halide) via syringe.
-
Place the reaction vessel in a preheated oil bath at 60-80 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis and Use of (4-(Cyanomethoxy)phenyl) MIDA boronate
This two-step protocol involves the protection of the boronic acid as a MIDA ester, followed by its use in a Suzuki-Miyaura coupling.
Step 2a: Synthesis of (4-(Cyanomethoxy)phenyl) MIDA boronate
Materials:
-
This compound
-
N-methyliminodiacetic acid (MIDA)
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv) in DMF.
-
Heat the mixture at 80-100 °C under a flow of nitrogen and remove the water formed during the reaction using a Dean-Stark trap or by distillation.
-
After the reaction is complete (typically 2-4 hours, monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Remove the DMF under reduced pressure.
-
The crude MIDA boronate can often be purified by recrystallization or column chromatography on silica gel.
Step 2b: Suzuki-Miyaura Coupling using (4-(Cyanomethoxy)phenyl) MIDA boronate
Materials:
-
(4-(Cyanomethoxy)phenyl) MIDA boronate
-
Aryl halide (bromide or chloride)
-
Pd(OAc)₂
-
SPhos
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), (4-(Cyanomethoxy)phenyl) MIDA boronate (1.2 equiv), Pd(OAc)₂ (2-5 mol%), SPhos (4-10 mol%), and K₃PO₄ (3.0 equiv).
-
Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.
-
Add degassed 1,4-dioxane and water (e.g., in a 5:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir. The MIDA boronate will slowly hydrolyze to release the boronic acid for the coupling reaction.
-
Monitor the reaction by TLC or LC-MS.
-
Follow the workup and purification procedure described in Protocol 1.
Visualizations
Caption: Competing pathways in Suzuki-Miyaura coupling.
Caption: Troubleshooting decision tree for protodeboronation.
Caption: The MIDA boronate strategy for unstable boronic acids.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Minimizing homocoupling of (4-(Cyanomethoxy)phenyl)boronic acid in Suzuki reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during Suzuki-Miyaura cross-coupling reactions involving (4-(Cyanomethoxy)phenyl)boronic acid, with a specific focus on minimizing the formation of the homocoupled byproduct, 1,2-bis(4-(cyanomethoxy)phenyl)ethane.
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling of boronic acids is a common side reaction in Suzuki couplings, leading to the formation of symmetrical biaryls. This side reaction consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates purification. Use this guide to diagnose and resolve issues with excessive homocoupling in your experiments.
Isolating the Cause of Homocoupling
To effectively troubleshoot, it's crucial to identify the potential source of the problem. The following workflow outlines a logical approach to diagnosing and addressing common causes of homocoupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of boronic acid homocoupling in Suzuki reactions?
A1: Homocoupling of boronic acids is primarily caused by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process. Rigorous exclusion of oxygen is crucial to suppress this pathway.
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and Pd(0). This can be a significant issue at the beginning of the reaction before the desired catalytic cycle is fully established.
Q2: How does the choice of palladium source affect homocoupling?
A2: The choice of palladium source is critical.
-
Pd(II) sources , such as palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂), can directly promote homocoupling as they need to be reduced to the active Pd(0) state. This reduction can occur via the homocoupling of two boronic acid molecules.
-
Pd(0) sources , like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), are generally preferred as they do not require a reduction step and can directly enter the catalytic cycle.
-
Palladium precatalysts , particularly Buchwald's G3 and G4 precatalysts, are designed to cleanly and efficiently generate the active Pd(0) species, which can help to minimize side reactions like homocoupling.
Q3: What role do ligands play in minimizing homocoupling?
A3: Ligands play a crucial role in stabilizing the palladium catalyst and influencing its reactivity. To minimize homocoupling:
-
Use bulky, electron-rich phosphine ligands: Ligands such as those developed by Buchwald (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective. Their steric bulk can hinder the formation of intermediates that lead to homocoupling, while their electron-donating properties can promote the desired reductive elimination step of the cross-coupling cycle.
-
Avoid easily oxidized ligands: In the presence of oxygen, some phosphine ligands can be oxidized, which can lead to the formation of palladium species that promote homocoupling.
Q4: How does the choice of base influence the formation of homocoupling byproducts?
A4: The base is essential for activating the boronic acid, but an inappropriate choice can exacerbate homocoupling.
-
Weaker inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are generally less likely to promote side reactions compared to strong bases.
-
Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can sometimes lead to higher rates of homocoupling, particularly at elevated temperatures.
-
The this compound has an electron-withdrawing group, which increases its acidity. For such boronic acids, milder bases are generally sufficient for activation and can help to minimize side reactions.
Q5: Can the solvent system be optimized to reduce homocoupling?
A5: Yes, the solvent can influence the rates of both the desired cross-coupling and the undesired homocoupling.
-
Aprotic polar solvents like 1,4-dioxane , tetrahydrofuran (THF) , and toluene , often with the addition of water, are commonly used and generally provide a good balance of solubility and reactivity.
-
For electron-deficient boronic acids, a solvent system that promotes the desired cross-coupling over homocoupling is crucial. It is often beneficial to perform a small-scale screen of different solvents to identify the optimal system for your specific substrates.
Data on Reaction Parameter Effects on Homocoupling
The following tables provide representative data on how different reaction parameters can influence the ratio of the desired cross-coupled product to the homocoupled byproduct for arylboronic acids with electron-withdrawing substituents, similar to this compound.
Table 1: Effect of Palladium Source on Homocoupling
| Palladium Source (1 mol%) | Ligand (1.2 mol%) | Base (2 equiv) | Solvent | Temp (°C) | Cross-Coupling Yield (%) | Homocoupling (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 75 | 15 |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 80 | 90 | <5 |
| XPhos Pd G3 | - | K₂CO₃ | Toluene/H₂O | 80 | 92 | <3 |
Note: Data is illustrative and based on general trends for electron-deficient arylboronic acids.
Table 2: Effect of Base on Homocoupling
| Palladium Source (1 mol%) | Ligand (1.2 mol%) | Base (2 equiv) | Solvent | Temp (°C) | Cross-Coupling Yield (%) | Homocoupling (%) |
| Pd(PPh₃)₄ | - | NaOH | Toluene/H₂O | 80 | 82 | 12 |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 80 | 90 | <5 |
| Pd(PPh₃)₄ | - | K₃PO₄ | Toluene/H₂O | 80 | 88 | <6 |
Note: Data is illustrative and based on general trends for electron-deficient arylboronic acids.
Table 3: Effect of Ligand on Homocoupling
| Palladium Source (1 mol%) | Ligand (1.2 mol%) | Base (2 equiv) | Solvent | Temp (°C) | Cross-Coupling Yield (%) | Homocoupling (%) |
| Pd₂(dba)₃ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 85 | 10 |
| Pd₂(dba)₃ | SPhos | K₂CO₃ | Toluene/H₂O | 80 | 95 | <2 |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene/H₂O | 80 | 94 | <3 |
Note: Data is illustrative and based on general trends for electron-deficient arylboronic acids.
Recommended Experimental Protocol
This protocol is designed to minimize the homocoupling of this compound in a Suzuki reaction with a generic aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.02 mmol, 0.02 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the aryl bromide, this compound, and potassium carbonate.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed toluene and degassed water to the flask via syringe.
-
Degassing: Sparge the resulting suspension with the inert gas for 15-20 minutes.
-
Catalyst Addition: Under a positive flow of the inert gas, add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired cross-coupled product.
Troubleshooting guide for failed reactions with (4-(Cyanomethoxy)phenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-(Cyanomethoxy)phenyl)boronic acid in common chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a versatile reagent primarily used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and copper-catalyzed Chan-Lam cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, respectively, and are widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Q2: Is the cyanomethoxy group stable under typical cross-coupling reaction conditions?
A2: The cyanomethoxy group is generally stable under the conditions commonly used for Suzuki-Miyaura and Chan-Lam couplings. The nitrile functionality is typically compatible with palladium and copper catalysts. However, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to the hydrolysis of the nitrile to an amide or carboxylic acid, or cleavage of the ether linkage. It is crucial to carefully control the reaction conditions to minimize these potential side reactions.
Q3: How should I store this compound?
A3: Like most boronic acids, this compound should be stored in a cool, dry place, away from light and moisture. Boronic acids can undergo dehydration to form boroxines, which may exhibit different reactivity. It is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Troubleshooting Failed Reactions
Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling
Q: I am not getting the expected yield for my Suzuki-Miyaura reaction with this compound. What are the possible causes and how can I troubleshoot this?
A: Low or no yield in a Suzuki-Miyaura coupling can stem from several factors. Below is a systematic guide to troubleshooting the issue.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
A stepwise guide to troubleshooting low-yield Suzuki-Miyaura couplings.
Potential Causes and Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Poor Reagent Quality | This compound: Boronic acids can degrade over time, especially if exposed to air and moisture, leading to the formation of less reactive boroxines. • Solution: Use freshly purchased boronic acid or recrystallize older batches. Confirm purity via NMR. Aryl Halide: Ensure the purity of your coupling partner. • Solution: Purify the aryl halide if necessary. Catalyst/Ligand: The palladium catalyst or phosphine ligand may be deactivated. • Solution: Use a fresh batch of catalyst and ligand. Consider using a more robust pre-catalyst. Base: The choice and quality of the base are critical. The base may be old or hydrated. • Solution: Use a freshly opened or properly stored anhydrous base. Solvent: Solvents must be anhydrous and properly degassed. • Solution: Use freshly distilled or commercially available anhydrous solvents. Degas the solvent thoroughly by sparging with an inert gas (e.g., argon or nitrogen) or by the freeze-pump-thaw method. |
| Improper Reaction Setup | Oxygen Contamination: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of the boronic acid.[1] • Solution: Ensure the reaction is set up under a strictly inert atmosphere.[1] Insufficient Degassing: Residual oxygen in the solvent can deactivate the catalyst. • Solution: Degas the solvent and the reaction mixture thoroughly. |
| Suboptimal Reaction Parameters | Catalyst/Ligand System: The chosen catalyst and ligand may not be optimal for this specific substrate. Electron-withdrawing groups, like the cyanomethoxy group, can affect the electronic properties of the boronic acid. • Solution: Screen different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands (e.g., SPhos, XPhos). Electron-rich and bulky phosphine ligands often improve reaction outcomes. Base Selection: The strength and type of base are crucial for the transmetalation step. • Solution: Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can be solvent-dependent. A screen of different bases may be necessary. Solvent System: The polarity and proticity of the solvent can influence the reaction rate and yield. • Solution: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is often used. The ratio of organic solvent to water can be optimized. Temperature and Reaction Time: The reaction may require higher temperatures or longer reaction times to proceed to completion. • Solution: Gradually increase the reaction temperature and monitor the reaction progress over time using TLC or LC-MS. |
| Side Reactions | Protodeboronation: This is a common side reaction where the boronic acid is converted back to the corresponding arene, especially under basic conditions.[2][3][4][5] • Solution: Use milder bases, lower reaction temperatures, or shorter reaction times. The use of boronic esters (e.g., pinacol esters) can also mitigate this issue.[2][6] Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. • Solution: This is often caused by the presence of oxygen. Ensure thorough degassing of the reaction mixture. Hydrolysis of the Cyanomethoxy Group: While generally stable, the cyanomethoxy group may be susceptible to hydrolysis under harsh basic or acidic conditions, especially at high temperatures.[7][8][9][10] • Solution: Use milder bases and the lowest effective temperature. Monitor for the formation of the corresponding phenol or carboxylic acid byproducts. |
Issue 2: Failed Chan-Lam Coupling Reaction
Q: My Chan-Lam N-arylation or O-arylation with this compound is not working. What should I do?
A: Chan-Lam couplings are known to be sensitive to various factors. A systematic approach to troubleshooting is essential for a successful outcome.
Troubleshooting Workflow for Chan-Lam Coupling
A logical progression for troubleshooting failed Chan-Lam couplings.
Potential Causes and Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Reagent Quality and Stoichiometry | This compound: As with Suzuki couplings, the quality of the boronic acid is paramount. • Solution: Use high-purity boronic acid. Copper Source: The copper catalyst (e.g., Cu(OAc)₂) may be of poor quality. • Solution: Use a fresh, high-purity copper source. Amine/Alcohol: The nucleophile may be impure or contain coordinating impurities. • Solution: Purify the amine or alcohol before use. |
| Reaction Atmosphere | Oxygen Requirement: Unlike palladium-catalyzed reactions, Chan-Lam couplings often require an oxidant, and atmospheric oxygen can serve this role to regenerate the active Cu(II) or Cu(III) species. • Solution: Running the reaction open to the air or under an oxygen atmosphere can be beneficial. However, an excess of oxygen can also lead to side reactions. Experiment with different atmospheric conditions. |
| Suboptimal Reaction Parameters | Copper Catalyst: The choice of copper salt can be critical. • Solution: While Cu(OAc)₂ is common, other sources like CuI or Cu₂O might be more effective for your specific substrate. Ligand/Additive: While some Chan-Lam couplings are ligand-free, many benefit from the addition of a ligand. • Solution: Pyridine is a common additive. Other N-ligands like bipyridine or phenanthroline can also be screened. Base and Solvent: The choice of base and solvent is interdependent and crucial for the reaction's success. • Solution: Common bases include triethylamine and pyridine. Solvents like dichloromethane (DCM), methanol, or toluene are frequently used. A screen of different base/solvent combinations is recommended. Temperature: While many Chan-Lam reactions proceed at room temperature, some substrates may require heating. • Solution: Gradually increase the temperature and monitor the reaction progress. |
| Substrate-Specific Issues | Nucleophilicity of the Amine/Alcohol: Weakly nucleophilic substrates may react slowly or not at all. • Solution: A stronger base may be required to deprotonate the nucleophile. Steric Hindrance: Sterically hindered boronic acids or nucleophiles can significantly slow down the reaction. • Solution: More forcing conditions (higher temperature, longer reaction time) or a more active catalyst system may be necessary. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific substrates.
-
Reagent Preparation: In a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Chan-Lam Coupling
This protocol is a general guideline and may need to be adjusted based on the specific nucleophile.
-
Reagent Preparation: To a reaction vessel, add the copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%), this compound (1.5 equivalents), and the amine or alcohol (1.0 equivalent).
-
Solvent and Base Addition: Add the solvent (e.g., DCM or methanol) and a base (e.g., pyridine or triethylamine, 2.0 equivalents).
-
Reaction: Stir the reaction mixture at room temperature, open to the air.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the reaction mixture through a pad of celite to remove the copper salts. Wash the celite with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Quantitative Data Summary
| Substituent Type on Phenylboronic Acid | Effect on Reactivity | General Yield Trend |
| Electron-Donating Groups (e.g., -OCH₃, -CH₃) | Generally accelerate the transmetalation step. | Often leads to higher yields and faster reaction rates. |
| Electron-Withdrawing Groups (e.g., -NO₂, -CF₃, -CN) | Can slow down the transmetalation step. However, they can also decrease the likelihood of protodeboronation. | Yields can be variable and are highly dependent on the specific reaction conditions. Optimization is often required. |
The cyanomethoxy group is considered to be weakly electron-withdrawing, suggesting that reactions with this compound may require careful optimization of the reaction conditions to achieve high yields.
References
- 1. benchchem.com [benchchem.com]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pure.psu.edu [pure.psu.edu]
- 8. Towards Heat-stable Oxytocin Formulations: Analysis of Degradation Kinetics and Identification of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: (4-(Cyanomethoxy)phenyl)boronic acid in Catalytic Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-(Cyanomethoxy)phenyl)boronic acid. The information is designed to address common issues encountered during experiments, with a focus on the effects of bases and solvents on its reactivity, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when selecting a base for a Suzuki-Miyaura coupling reaction with this compound?
A1: The choice of base is critical as it activates the boronic acid for transmetalation. For this compound, which is an electron-deficient boronic acid, the selection of an appropriate base is crucial to achieve high yields and minimize side reactions. Inorganic bases such as carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are generally effective. Stronger bases like hydroxides (e.g., NaOH, KOH) can also be used but may increase the risk of side reactions, including protodeboronation or hydrolysis of the cyanomethoxy group. The optimal base is often dependent on the specific coupling partner and solvent system.[1][2]
Q2: How does the choice of solvent affect the reactivity of this compound?
A2: The solvent plays a significant role in solubilizing the reactants and catalyst, and it can influence the reaction rate and selectivity. A mixture of an organic solvent and water is commonly used in Suzuki-Miyaura reactions. Popular choices include toluene/water, dioxane/water, and DMF/water.[3][4][5] The water component is often necessary for the activity of inorganic bases. For this compound, a solvent system that provides good solubility for both the boronic acid and the aryl halide coupling partner is essential for efficient reaction.
Q3: What are the common side reactions to watch out for when using this compound, and how can they be minimized?
A3: The two most common side reactions are protodeboronation and homocoupling of the boronic acid.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. It can be promoted by strong bases and high temperatures. To minimize this, one can use a milder base (e.g., K₂CO₃ instead of NaOH), lower the reaction temperature, or use anhydrous conditions if compatible with the chosen base.
-
Homocoupling: This reaction results in the formation of a biaryl from two molecules of the boronic acid. It is often promoted by the presence of oxygen. To prevent homocoupling, it is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.
Q4: Is the cyanomethoxy group stable under typical Suzuki-Miyaura coupling conditions?
A4: The cyanomethoxy group contains both a nitrile and an ether linkage. While ethers are generally stable, nitriles can be susceptible to hydrolysis to a carboxylic acid or amide under strong acidic or basic conditions, especially at elevated temperatures. The ether linkage is generally stable under these conditions. To minimize the risk of hydrolysis of the nitrile, it is advisable to use milder bases (e.g., carbonates or phosphates) and the lowest effective reaction temperature. Monitoring the reaction for the appearance of byproducts with a hydrolyzed cyano group is recommended.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure it is properly reduced in situ. Consider using a fresh batch of catalyst. |
| Ineffective Base | The chosen base may not be strong enough to promote transmetalation. Consider switching to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Ensure the base is finely powdered and dry for anhydrous reactions. |
| Poor Solvent Choice | The reactants may not be sufficiently soluble in the chosen solvent. Try a different solvent system (e.g., switch from toluene/water to dioxane/water). |
| Oxygen Contamination | Oxygen can lead to catalyst decomposition. Ensure the solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere. |
| Protodeboronation | The boronic acid may be decomposing. Use a milder base, lower the reaction temperature, or consider anhydrous conditions. |
Issue 2: Significant Formation of Byproducts
| Byproduct | Possible Cause | Troubleshooting Step |
| Protodeboronated Arene | The boronic acid is being replaced by hydrogen. | Use a milder base (e.g., K₂CO₃). Lower the reaction temperature. Use anhydrous conditions if possible. |
| Homocoupled Biaryl | Two boronic acid molecules are coupling. | Thoroughly degas the reaction mixture and maintain an inert atmosphere. |
| Hydrolyzed Cyano Group | The cyanomethoxy group is not stable under the reaction conditions. | Use a milder base (e.g., K₂CO₃ or K₃PO₄ instead of NaOH). Lower the reaction temperature. Reduce the reaction time. |
Data Presentation
The following tables provide illustrative data on the effect of different bases and solvents on the Suzuki-Miyaura coupling of a model system, phenylboronic acid and 4-bromoanisole. While this data is not specific to this compound, it provides a general trend that can be expected and serves as a starting point for reaction optimization.
Table 1: Effect of Different Bases on a Model Suzuki-Miyaura Coupling Reaction
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 88 |
| 3 | Cs₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 4 | NaOH | Toluene/H₂O | 100 | 12 | 85 |
| 5 | Et₃N | Toluene | 100 | 12 | 45 |
Reaction Conditions: Phenylboronic acid (1.2 equiv), 4-bromoanisole (1.0 equiv), Pd(PPh₃)₄ (3 mol%), base (2.0 equiv), solvent (5 mL), under N₂ atmosphere. Data is illustrative and based on general literature findings.[6][7]
Table 2: Effect of Different Solvents on a Model Suzuki-Miyaura Coupling Reaction
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 93 |
| 3 | K₃PO₄ | DMF/H₂O | 100 | 12 | 90 |
| 4 | K₃PO₄ | THF/H₂O | 80 | 12 | 88 |
| 5 | K₃PO₄ | Ethanol/H₂O | 80 | 12 | 82 |
Reaction Conditions: Phenylboronic acid (1.2 equiv), 4-bromoanisole (1.0 equiv), Pd(PPh₃)₄ (3 mol%), K₃PO₄ (2.0 equiv), solvent (5 mL), under N₂ atmosphere. Data is illustrative and based on general literature findings.[3][4][5]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Degassed solvent (e.g., Toluene/Water 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Under a positive flow of the inert gas, add the palladium catalyst (e.g., 3 mol% Pd(PPh₃)₄).
-
Add the degassed solvent system (e.g., Toluene/Water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low-yielding Suzuki-Miyaura reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from (4-(Cyanomethoxy)phenyl)boronic acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-(Cyanomethoxy)phenyl)boronic acid. Here, you will find detailed information to address common challenges encountered during the purification of reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is predominantly used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. It is also utilized in copper-catalyzed Chan-Lam cross-coupling reactions for the formation of carbon-heteroatom (C-N, C-O) bonds.
Q2: What are the typical impurities I might encounter in my crude reaction mixture?
A2: Common impurities include:
-
Homocoupled biaryl product: Formed from the coupling of two molecules of this compound.
-
Protodeboronated byproduct: (4-cyanomethoxy)benzene, resulting from the cleavage of the carbon-boron bond.
-
Unreacted starting materials: Residual this compound and the coupling partner (e.g., aryl halide).
-
Catalyst residues: Palladium or copper catalyst and ligands.
-
Boronic acid anhydrides (Boroxines): Formed by the dehydration of the boronic acid.
Q3: My crude product is a complex mixture. Where do I start with purification?
A3: A good starting point is a liquid-liquid extraction to remove the bulk of the boronic acid impurities. Acidic boronic acids can be converted to their highly water-soluble boronate salts by washing the crude reaction mixture (dissolved in an organic solvent like ethyl acetate) with a basic aqueous solution (e.g., 1-2 M NaOH). This will partition the unreacted boronic acid and its boroxine anhydride into the aqueous layer, while the desired product remains in the organic layer.
Q4: I am struggling to separate my product from the starting aryl halide by column chromatography. What can I do?
A4: When the product and a starting material have similar polarities, co-elution can be a significant issue. Here are a few strategies to improve separation:
-
Optimize the mobile phase: Experiment with different solvent systems. For polar compounds, a dichloromethane/methanol gradient may provide better separation than traditional hexane/ethyl acetate systems.
-
Use an additive: For compounds with basic nitrogen groups, adding a small amount of a volatile acid (e.g., acetic acid) to the mobile phase can protonate the basic sites, drastically increasing their retention on silica gel. Conversely, for acidic impurities, a small amount of a volatile base (e.g., triethylamine) can be used.
-
Change the stationary phase: If silica gel fails, consider using a different stationary phase, such as neutral alumina or reverse-phase silica (C18).
Q5: Is the cyanomethoxy group stable during the reaction and purification?
A5: The cyanomethoxy group is generally stable under standard Suzuki-Miyaura and Chan-Lam coupling conditions. However, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures during workup or purification, could potentially lead to hydrolysis of the nitrile or ether linkage. It is advisable to use mild conditions whenever possible and to neutralize the reaction mixture promptly after the reaction is complete.
Troubleshooting Guides
Problem 1: Low Yield of Purified Product
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Protodeboronation of Starting Material | Use anhydrous solvents and reagents. Consider using a milder base (e.g., K₂CO₃, Cs₂CO₃). If possible, lower the reaction temperature. | Reduced formation of the (4-cyanomethoxy)benzene byproduct and increased yield of the desired product. |
| Product Loss During Aqueous Workup | If your product has some water solubility, minimize the number of aqueous washes. Ensure the pH of the aqueous layer is optimal to keep your product in the organic phase. Back-extract the aqueous layers with fresh organic solvent. | Recovery of product that may have partitioned into the aqueous phase. |
| Product Adsorption on Silica Gel | For polar products, consider deactivating the silica gel by pre-treating it with the mobile phase or adding a small amount of a polar solvent like methanol to the crude sample before loading. Alternatively, use a less active stationary phase like neutral alumina. | Improved recovery of the product from the column. |
| Incomplete Reaction | Ensure the reaction has gone to completion by TLC or LC-MS monitoring before starting the workup and purification. | Maximizing the amount of product in the crude mixture before purification. |
Problem 2: Persistent Impurities in the Final Product
| Impurity | Identification | Purification Strategy |
| Homocoupled Biaryl | Typically less polar than the desired product. Can be identified by LC-MS. | Optimize column chromatography with a shallow solvent gradient to improve separation. Recrystallization can also be effective if there is a sufficient solubility difference. |
| Residual Palladium Catalyst | Often appears as a fine black solid or causes a grey/black coloration of the purified product. | Filter the crude product solution through a pad of Celite® before concentration and chromatography. Specialized scavenger resins can also be used to remove residual palladium. |
| Unreacted Boronic Acid | Can be difficult to remove by chromatography alone due to its polarity. | Perform a basic aqueous wash (1M NaOH) during the workup. If it persists, a scavenger resin like diethanolaminomethyl polystyrene can be used. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling and Purification
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., Argon), combine the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent system (e.g., Dioxane/Water 4:1).
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. To remove unreacted boronic acid, wash the organic layer with 1M NaOH (2 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate or dichloromethane/methanol).
Quantitative Data Example: Synthesis of a Biaryl Compound
The following table summarizes representative data for a Suzuki-Miyaura coupling reaction between an aryl bromide and this compound.
| Parameter | Value |
| Aryl Bromide | 1.0 mmol |
| This compound | 1.2 mmol |
| Pd(PPh₃)₄ | 0.03 mmol |
| K₂CO₃ | 2.0 mmol |
| Solvent | Dioxane/Water (4:1), 10 mL |
| Temperature | 90 °C |
| Reaction Time | 12 h |
| Crude Yield | ~95% (by NMR) |
| Purity after Workup | ~85% |
| Purification Method | Flash Chromatography (Hexane/EtOAc gradient) |
| Final Yield | 75-85% |
| Final Purity | >98% (by HPLC) |
Visualizations
Troubleshooting Logic for Product Purification
A decision-making workflow for purifying products from this compound reactions.
Catalytic Cycle for Suzuki-Miyaura Coupling
Improving reaction times for (4-(Cyanomethoxy)phenyl)boronic acid couplings
Technical Support Center: (4-(Cyanomethoxy)phenyl)boronic acid Couplings
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and optimized protocols to improve reaction times and overall success rates for cross-coupling reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling reaction with this compound so slow or low-yielding?
A1: this compound is an electron-deficient boronic acid. This electronic property can significantly slow down the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, leading to sluggish reactions.[1] Furthermore, like many boronic acids, it can be susceptible to decomposition (protodeboronation) under the reaction conditions, especially in the presence of strong bases and water, which reduces the amount of active reagent available for coupling.[2][3]
Q2: What are the most critical factors to control for improving reaction times?
A2: The three most critical factors are the catalyst system (palladium source and ligand) , the choice of base and solvent , and the reaction temperature . For electron-deficient boronic acids, a highly active catalyst system is essential to facilitate both oxidative addition and transmetalation.[1] Temperature control is also vital; elevated temperatures or the use of microwave irradiation can dramatically reduce reaction times from hours to minutes.[4]
Q3: How can I prevent the decomposition of my this compound during the reaction?
A3: Minimizing decomposition is key to achieving high yields. Consider the following strategies:
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Use Anhydrous Conditions: Water is a primary proton source for protodeboronation. Using anhydrous solvents and finely powdered, dry bases can significantly reduce this side reaction.[5]
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Select a Milder Base: Strong bases can accelerate decomposition. Consider using milder inorganic bases like K₃PO₄, Cs₂CO₃, or KF instead of hydroxides.[2][5]
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Properly Degas Solvents: Oxygen can lead to catalyst decomposition and boronic acid homocoupling.[5] Ensure all solvents are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) before use.[2]
-
Use a More Stable Boronic Acid Surrogate: If decomposition remains a significant issue, consider converting the boronic acid to a more stable N-methyliminodiacetic acid (MIDA) boronate, which can provide a slow release of the boronic acid in situ under the reaction conditions.[6]
Q4: Can microwave irradiation accelerate my coupling reaction?
A4: Absolutely. Microwave-assisted synthesis is a highly effective technique for accelerating Suzuki couplings. It can reduce reaction times from many hours to as little as 5-30 minutes, often leading to improved yields by minimizing the time reactants are exposed to high temperatures, which can otherwise lead to decomposition.[4][7][8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Slow or Stalled Reaction | Inefficient Catalyst System: The chosen catalyst/ligand is not active enough for this electron-deficient substrate. | Switch to a more active system. Buchwald-type ligands like SPhos or XPhos paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ are excellent for challenging couplings.[1][9] |
| Low Temperature: The thermal energy is insufficient to overcome the activation barrier for the slow transmetalation step. | Increase the reaction temperature to 80-120 °C. Alternatively, switch to a microwave reactor for rapid and efficient heating.[4] | |
| Low to No Yield | Catalyst Deactivation: Oxygen in the reaction vessel has deactivated the Pd(0) catalyst. | Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Use properly degassed solvents and reagents.[2][5] |
| Boronic Acid Decomposition: Significant protodeboronation is occurring. | Switch to anhydrous conditions and a milder, non-hydroxide base like K₃PO₄ or Cs₂CO₃.[5] Use fresh boronic acid. | |
| Incorrect Base/Solvent Combination: The chosen conditions are not optimal for the transmetalation step. | Screen different conditions. A common and effective system for electron-deficient partners is K₃PO₄ in a Toluene/H₂O or Dioxane/H₂O mixture.[1] | |
| Formation of Side Products (e.g., Homocoupling) | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. | Improve the degassing procedure for solvents and ensure the reaction is maintained under a positive pressure of inert gas.[5] |
Data & Condition Optimization
For a challenging substrate like this compound, screening several parameters is crucial. The tables below summarize starting points based on literature for analogous electron-deficient systems.
Table 1: Comparison of Catalyst & Ligand Systems
| Catalyst System | Ligand Type | Advantages | Potential Drawbacks | Typical Loading (mol%) |
|---|---|---|---|---|
| Pd(OAc)₂ / SPhos | Buchwald Phosphine | High activity for electron-deficient and sterically hindered substrates.[1] | Air-sensitive, higher cost. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald Phosphine | Excellent general catalyst with high turnover numbers for difficult couplings.[9] | Air-sensitive, higher cost. | 1-2 |
| PdCl₂(dppf) | Diphosphine Complex | Good general-purpose catalyst, relatively air-stable. | May be less active than Buchwald systems for this specific substrate.[1] | 2-3 |
| Pd(PPh₃)₄ | Tetrakisphosphine | Readily available and inexpensive. | Often requires higher temperatures and catalyst loadings; may be inefficient for this substrate.[9] | 2-5 |
Table 2: Effect of Base and Solvent on Reaction Time
| Base | Solvent System | Temperature | Expected Outcome |
|---|---|---|---|
| K₃PO₄ | 1,4-Dioxane / H₂O (e.g., 5:1) | 100 °C | Effective for promoting high reaction rates; a good starting point.[1] |
| Cs₂CO₃ | Anhydrous Dioxane or Toluene | 110 °C | Strong, soluble base often used in challenging couplings.[4] |
| K₂CO₃ | DMF / H₂O (e.g., 4:1) | 120 °C | Common conditions, but may be slower. |
| KOH | EtOH / H₂O (e.g., 1:1) | 100-150 °C (Microwave) | Can be very fast under microwave conditions, but the strong base may increase decomposition risk.[10] |
Experimental Protocols
Protocol 1: General Procedure for Conventional Heating
This protocol provides a robust starting point for optimization.
-
Vessel Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and finely powdered K₃PO₄ (2.0–3.0 equiv). Add a magnetic stir bar.
-
Inert Atmosphere: Seal the vial with a septum and purge with Argon or Nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/H₂O 5:1) via syringe to achieve a typical concentration of 0.1 M with respect to the aryl halide.
-
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 2, 4, 8, 24 hours).
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate, wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Suzuki Coupling
This method is recommended for rapid optimization and synthesis.[4][7]
-
Vessel Preparation: To a microwave reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2 equiv), K₂CO₃ (3.0 equiv), and the catalyst (e.g., Pd(PPh₃)₄, 2 mol%). Add a magnetic stir bar.
-
Solvent Addition: Add a degassed solvent system (e.g., 4 mL of 1,4-Dioxane and 2 mL of H₂O).
-
Sealing: Seal the vessel tightly under an Argon or Nitrogen atmosphere.
-
Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for 15-30 minutes.[4]
-
Workup & Purification: Follow steps 7 and 8 from the conventional heating protocol.
Visual Guides
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting slow or failed reactions.
Caption: A step-by-step guide for troubleshooting common coupling reaction issues.
Simplified Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle helps in diagnosing which step may be failing. For this substrate, the "Transmetalation" step is often the rate-limiting one.
Caption: Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. benchchem.com [benchchem.com]
- 10. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions of (4-(Cyanomethoxy)phenyl)boronic acid and how to avoid them
Welcome to the technical support center for (4-(Cyanomethoxy)phenyl)boronic acid. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and avoiding side reactions during their experiments with this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound?
A1: The primary side reactions encountered are protodeboronation, homocoupling, and hydrolysis of the cyanomethoxy group. Each of these can reduce the yield of your desired product and complicate purification.
Q2: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What are the likely causes?
A2: Low yields can stem from several factors. Protodeboronation of the starting material is a common issue, especially under harsh basic conditions or with prolonged reaction times.[1][2] Homocoupling of the boronic acid to form 4,4'-bis(cyanomethoxy)biphenyl is another possibility, often exacerbated by the presence of oxygen. Additionally, the cyanomethoxy group may undergo hydrolysis, particularly if strong bases or high temperatures are used. Finally, suboptimal reaction conditions (catalyst, base, solvent, temperature) can also lead to poor conversion.
Q3: I am observing a significant amount of a byproduct that corresponds to the homocoupling of my boronic acid. How can I prevent this?
A3: Homocoupling is typically an oxidative process that can be minimized by rigorously excluding oxygen from your reaction.[3][4] This can be achieved by thoroughly degassing your solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon). Some researchers also find that pre-heating the palladium catalyst, base, and solvent before adding the boronic acid can reduce the likelihood of homocoupling.
Q4: Can the cyanomethoxy group hydrolyze during my reaction? What are the products of this hydrolysis?
A4: Yes, the cyanomethoxy group is susceptible to hydrolysis under both acidic and basic conditions, which are often employed in Suzuki-Miyaura coupling reactions. The hydrolysis typically proceeds first to the corresponding amide ((4-(carbamoylmethoxy)phenyl)boronic acid) and then to the carboxylic acid ((4-(carboxymethoxy)phenyl)boronic acid). In some cases, decarboxylation of the carboxylic acid can occur, leading to (4-hydroxymethylphenyl)boronic acid.
Q5: How does the electron-withdrawing nature of the cyanomethoxy group affect the reactivity of the boronic acid?
A5: The cyanomethoxy group is electron-withdrawing, which can influence the boronic acid's reactivity. While electron-withdrawing groups can decrease the rate of protodeboronation compared to electron-donating groups, they do not eliminate it.[2][5] This substitution may also affect the rate of transmetalation in the Suzuki-Miyaura catalytic cycle.
Q6: What are the best practices for storing this compound?
A6: Like most boronic acids, it should be stored in a cool, dry place under an inert atmosphere to prevent degradation. Exposure to moisture and air can lead to the formation of boroxines (anhydrides) and oxidative decomposition over time.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Cross-Coupled Product
| Possible Cause | Troubleshooting Step | Rationale |
| Protodeboronation | Use milder bases (e.g., K₂CO₃, Cs₂CO₃, or organic bases) instead of strong bases like NaOH or KOH.[1] | Strong bases can accelerate the cleavage of the C-B bond. |
| Reduce the reaction temperature and time. | Prolonged heating increases the likelihood of protodeboronation. | |
| Use a boronic ester (e.g., pinacol ester) as a slow-release source of the boronic acid. | Boronic esters can exhibit greater stability under basic conditions.[5] | |
| Homocoupling | Degas the solvent and reaction mixture thoroughly. | Oxygen promotes the oxidative homocoupling of the boronic acid.[3][4] |
| Maintain an inert atmosphere (N₂ or Ar) throughout the reaction. | Prevents atmospheric oxygen from entering the reaction. | |
| Consider adding the boronic acid after the other reagents have been heated. | This may minimize the time the boronic acid is exposed to potentially oxidizing conditions before the coupling reaction begins. | |
| Hydrolysis of Cyanomethoxy Group | Use milder bases and the lowest effective temperature. | Minimizes the rate of nitrile hydrolysis. |
| Keep reaction times as short as possible. | Reduces the exposure of the cyanomethoxy group to hydrolytic conditions. | |
| Suboptimal Reaction Conditions | Screen different palladium catalysts and ligands. | The choice of catalyst system can significantly impact yield. |
| Optimize the solvent system. Common choices include DMF/H₂O, dioxane, or toluene/ethanol/water mixtures. | Solvent polarity can affect the solubility of reagents and the reaction rate. | |
| Adjust the stoichiometry of the reagents. An excess of the boronic acid may be beneficial in some cases. | Can help drive the reaction to completion. |
Issue 2: Difficult Purification of the Final Product
| Possible Cause | Troubleshooting Step | Rationale |
| Polar Impurities (e.g., hydrolyzed byproducts) | Perform an acid-base extraction. The boronic acid and its acidic byproducts can be extracted into a basic aqueous phase. | Separates the desired product from acidic impurities. |
| Utilize column chromatography with a suitable stationary phase (e.g., silica gel or reverse-phase C18). | Can effectively separate compounds with different polarities. | |
| Boronic Acid-Related Impurities | Consider forming a diethanolamine adduct of the unreacted boronic acid to facilitate its removal. | This can sometimes precipitate the boronic acid, allowing for its separation by filtration. |
| Recrystallization of the final product. | Can be a highly effective method for purification if a suitable solvent system is found. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction to Minimize Side Reactions
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup:
-
To a dry Schlenk flask, add the aryl halide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a degassed solvent (e.g., 1,4-dioxane or a mixture of toluene/ethanol/water).
-
Degas the mixture by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.
-
-
Addition of Reagents:
-
Add the base (e.g., K₂CO₃, 2.0 equiv) to the reaction mixture.
-
In a separate flask, dissolve this compound (1.1-1.5 equiv) in a minimal amount of the degassed solvent.
-
Add the boronic acid solution to the reaction mixture via syringe under an inert atmosphere.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizing Reaction Pathways
Caption: Key reaction pathways involving this compound.
Caption: A troubleshooting workflow for low-yielding Suzuki-Miyaura reactions.
References
Technical Support Center: Catalyst Deactivation in Suzuki Reactions with (4-(Cyanomethoxy)phenyl)boronic acid
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with catalyst deactivation during Suzuki-Miyaura cross-coupling reactions involving (4-(Cyanomethoxy)phenyl)boronic acid. This resource provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues and ensure successful reaction outcomes.
Section 1: Troubleshooting Guide for this compound Reactions
This guide addresses specific problems that may arise when using this compound in Suzuki reactions, with a focus on catalyst deactivation.
Problem 1: Low to no product yield, with recovery of starting materials.
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Possible Cause: Catalyst deactivation due to coordination of the cyanomethoxy group to the palladium center. The nitrogen atom of the cyano group can act as a Lewis base, binding to the electron-deficient palladium and inhibiting its catalytic activity.
-
Solutions:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands.[1] These ligands can sterically hinder the coordination of the cyano group to the palladium center and promote the desired catalytic cycle.
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Solvent Choice: The choice of solvent can be critical.[2][3][4][5][6] While polar aprotic solvents like DMF or acetonitrile are common, they can sometimes facilitate catalyst deactivation by coordinating to the palladium.[3][5] Consider less coordinating polar solvents or a biphasic system (e.g., toluene/water, dioxane/water) to minimize this effect.[7]
-
Use of Additives: The addition of Lewis acids, such as trimethyl borate, has been shown to mitigate catalyst poisoning by coordinating to Lewis-basic heteroatoms on the substrate, thereby preventing their interaction with the palladium catalyst.[8]
-
Pre-catalyst Choice: Utilize a robust, air-stable pre-catalyst, such as a palladacycle, to ensure the efficient generation of the active Pd(0) species.[9]
-
Problem 2: Observation of significant homocoupling of the boronic acid.
-
Possible Cause: Presence of oxygen in the reaction mixture. Oxygen can lead to the oxidative homocoupling of boronic acids and decomposition of the catalyst.[9]
-
Solutions:
-
Thorough Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed using methods such as sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.
-
Problem 3: Formation of a dehalogenated byproduct.
-
Possible Cause: The palladium-aryl intermediate, formed after oxidative addition, may react with a hydride source in the reaction mixture, leading to reduction of the aryl halide instead of cross-coupling.[10]
-
Solutions:
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is catalyst deactivation a particular concern with this compound?
A1: The cyanomethoxy group in this compound possesses a nitrogen atom with a lone pair of electrons. This can act as a Lewis base and coordinate to the palladium catalyst, effectively poisoning it and preventing it from participating in the catalytic cycle. This is a common issue with substrates containing strongly coordinating heteroatoms.[8]
Q2: What are the first things to check if my Suzuki reaction with this boronic acid fails?
A2: When a Suzuki coupling fails, systematically assess the following:
-
Catalyst Activity: Ensure your palladium source and ligand are active and not degraded. Using a fresh batch or a more stable pre-catalyst is a good starting point.[9]
-
Inert Atmosphere: Confirm that your reaction was performed under strictly anaerobic conditions to prevent oxygen-induced side reactions and catalyst decomposition.[9]
-
Reagent Purity: Verify the purity of your boronic acid and aryl halide. Boronic acids can degrade over time.
-
Base and Solvent: The choice of base and solvent is crucial and often interdependent. Ensure the base is finely powdered and dry for anhydrous reactions.[9]
Q3: How can I minimize protodeboronation of this compound?
A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, can be a significant side reaction. To minimize it:
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Use a Milder Base: Strong bases in aqueous media can accelerate this side reaction. Consider using weaker bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[9]
-
Anhydrous Conditions: Since water is the proton source for this reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[9]
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Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can protect it from degradation.[11]
Section 3: Data Presentation
Table 1: Ligand Selection Guide for Suzuki Coupling with Cyano-Containing Substrates
| Ligand Type | Examples | Key Advantages | Considerations |
| Bulky, Electron-Rich Phosphines | SPhos, XPhos, RuPhos, P(t-Bu)₃ | Highly effective for challenging substrates, including aryl chlorides.[1][12] Promote oxidative addition and reductive elimination. | Can be air-sensitive. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Excellent performance for aryl chlorides.[13] Offer high stability and activity. | May require specific pre-catalyst systems. |
| Bidentate Phosphines | dppf, Xantphos | Can be effective, but their performance may vary with the specific substrate. | May be less effective than bulky monodentate ligands for sterically demanding couplings. |
Section 4: Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound with an Aryl Bromide using a Buchwald Ligand
-
Reagent Preparation: In a glovebox, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), a suitable Buchwald-type palladium pre-catalyst (e.g., SPhos-Pd-G3, 0.02 mmol), and powdered, anhydrous potassium phosphate (K₃PO₄, 2.0 mmol) to a reaction vial equipped with a stir bar.
-
Solvent Addition: Seal the vial, remove it from the glovebox, and add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Reaction Conditions: Vigorously stir the reaction mixture and heat to 100 °C in a preheated oil bath.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reactions with aryl bromides are typically complete within 4-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Section 5: Visualizations
Caption: Potential pathway for catalyst deactivation by the cyanomethoxy group.
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05862B [pubs.rsc.org]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. reddit.com [reddit.com]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
Impact of impurities in (4-(Cyanomethoxy)phenyl)boronic acid on reaction outcome
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of impurities in (4-(Cyanomethoxy)phenyl)boronic acid on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound and how do they form?
A1: The most common impurities in this compound arise from its synthesis, storage, and handling. These include:
-
Boroxine: This is a cyclic anhydride formed by the intermolecular dehydration of three boronic acid molecules. It is the most common impurity and exists in equilibrium with the boronic acid in the solid state and in solution.[1]
-
Protodeboronation Product (4-methoxyphenylacetonitrile): This impurity results from the cleavage of the carbon-boron bond, which is replaced by a hydrogen atom. This can occur under harsh basic conditions or at elevated temperatures during a reaction.[1][2]
-
Homocoupling Product (4,4'-Bis(cyanomethoxy)biphenyl): The palladium catalyst used in cross-coupling reactions can catalyze the dimerization of the boronic acid, particularly in the presence of oxygen.[1][3]
-
Oxidative Degradation Product (4-Hydroxyphenylacetonitrile): The carbon-boron bond is susceptible to oxidation, leading to the formation of the corresponding phenol.[1][4] This can be exacerbated by the presence of oxidizing agents or air.
-
Residual Starting Materials and Reagents: Impurities from the synthesis of the boronic acid, such as 4-bromophenylacetonitrile or other precursors, may also be present.
Q2: How can these impurities affect my Suzuki-Miyaura coupling reaction?
A2: Impurities in this compound can have several detrimental effects on Suzuki-Miyaura coupling reactions:
-
Reduced Yield: The presence of inactive impurities like the protodeboronation product reduces the effective concentration of the desired boronic acid, leading to lower yields of the coupled product.[5] Boroxines, while often in equilibrium with the active boronic acid, can sometimes react more slowly.
-
Catalyst Inhibition/Poisoning: Certain impurities can interact with the palladium catalyst, reducing its activity or leading to complete deactivation.[5]
-
Formation of Byproducts: The homocoupling product is a common byproduct that can complicate the purification of the desired product.[1]
-
Inconsistent Reaction Rates: The variable ratio of boronic acid to its boroxine can lead to inconsistent reaction times and reproducibility issues.[6]
Q3: My Suzuki coupling reaction with this compound is giving low to no yield. What should I check first?
A3: When troubleshooting a failed or low-yielding Suzuki coupling reaction, consider the following:
-
Reagent Purity: The purity of your this compound is critical. Analyze the reagent for the presence of the common impurities mentioned in Q1.
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active. Consider using a fresh batch or a different type of catalyst.[7]
-
Oxygen Contamination: The presence of oxygen can promote homocoupling and catalyst decomposition. Ensure your solvent is properly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[3][7]
-
Base and Solvent: The choice of base and solvent is crucial. Ensure they are anhydrous (if required by the reaction conditions) and compatible with your substrates. Some bases can promote protodeboronation.[2]
-
Reaction Temperature and Time: Optimize the reaction temperature and time. Insufficient heating may lead to incomplete conversion, while excessive heat can cause degradation of the boronic acid.[7]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered when using this compound in chemical reactions.
Problem 1: Low or No Product Formation
| Potential Cause | Suggested Solution |
| High levels of inactive impurities in the boronic acid (e.g., protodeboronation product). | Purify the boronic acid by recrystallization or by forming a diethanolamine adduct.[7] Alternatively, use a fresh, high-purity batch of the reagent. |
| Palladium catalyst deactivation. | Ensure the reaction is performed under strictly anaerobic conditions. Use degassed solvents. Consider using a more robust catalyst system (e.g., a palladacycle precatalyst).[7] |
| Presence of boroxine leading to slower reaction rates. | The boroxine is in equilibrium with the boronic acid. While generally reactive, its presence can affect kinetics. Consider reaction conditions that favor the monomeric form, though this is often difficult to control directly. Consistent reagent quality is key.[6] |
| Incorrect reaction conditions (base, solvent, temperature). | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Dioxane/H₂O, Toluene, DMF).[7][8] Optimize the reaction temperature. |
Problem 2: Significant Byproduct Formation (e.g., Homocoupling Product)
| Potential Cause | Suggested Solution |
| Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.[3][7] |
| Sub-optimal catalyst or reaction conditions. | Some palladium catalysts have a higher propensity for promoting homocoupling. Consider screening different ligands or precatalysts. The addition of a mild reducing agent, like potassium formate, has been shown to suppress homocoupling in some cases.[3] |
Quantitative Data on Impurity Impact
The following table provides illustrative data on how different levels of common impurities in a boronic acid reagent can impact the yield of a typical Suzuki-Miyaura coupling reaction. (Note: This data is representative and the actual impact may vary depending on the specific reaction conditions).
| Impurity | Impurity Level (%) | Typical Reaction Yield (%) |
| Protodeboronation Product | 5 | 85-90 |
| 10 | 70-80 | |
| 20 | 40-60 | |
| Homocoupling Product (in starting material) | 5 | 90-95 (with additional byproduct) |
| Oxidative Degradation Product | 5 | 80-90 |
| 10 | 60-75 |
Experimental Protocols
Protocol 1: Detection of Impurities by ¹H NMR
-
Sample Preparation: Dissolve a small amount of the this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis:
-
Boronic Acid: Look for the characteristic aromatic protons and the singlet for the -OCH₂CN group. The B(OH)₂ protons are often broad and may exchange with water in the solvent.
-
Boroxine: The aromatic signals of the boroxine will be slightly shifted compared to the boronic acid. The ratio of boronic acid to boroxine can be estimated by integrating their respective signals.[1]
-
Protodeboronation Product: Identify signals corresponding to 4-methoxyphenylacetonitrile.
-
Homocoupling Product: Look for signals corresponding to the biphenyl structure.
-
Oxidative Degradation Product: Identify signals for 4-hydroxyphenylacetonitrile.
-
Protocol 2: Purification of this compound via Recrystallization
-
Dissolution: Dissolve the impure boronic acid in a minimal amount of a hot solvent (e.g., a mixture of water and an organic solvent like ethanol or acetonitrile).
-
Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Visualizations
Caption: Potential impurity formation pathways from this compound.
Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparing reactivity of (4-(Cyanomethoxy)phenyl)boronic acid with other boronic acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of (4-(Cyanomethoxy)phenyl)boronic acid in key cross-coupling reactions. While direct, quantitative experimental data for this compound is not extensively available in the surveyed literature, this document offers a robust comparison based on established reactivity principles of substituted boronic acids, supported by experimental data for analogous compounds.
The reactivity of an arylboronic acid in transition-metal-catalyzed cross-coupling reactions is fundamentally governed by the electronic properties of its substituents. These substituents influence the nucleophilicity of the organic group being transferred, which is a critical factor in the rate-determining transmetalation step of many catalytic cycles.
The this compound features a cyanomethoxy group (-OCH₂CN) at the para-position. This substituent presents a nuanced electronic profile:
-
The Ether Oxygen: The oxygen atom attached to the phenyl ring acts as an electron-donating group through resonance.
-
The Cyanomethyl Group: The cyano (-CN) group is strongly electron-withdrawing by induction.
The overall electronic effect of the -OCH₂CN group is a balance of these opposing forces. It is generally considered to be a weak electron-withdrawing or near-neutral group, making its reactivity profile an interesting case for comparison against strongly electron-donating and electron-withdrawing analogues.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its high efficiency and functional group tolerance. The reaction's success is significantly influenced by the electronic nature of the boronic acid. Generally, electron-donating groups on the boronic acid partner enhance the reaction rate and yield, while electron-withdrawing groups can slow the reaction.
Data Presentation: Comparative Yields in Suzuki-Miyaura Coupling
The following table summarizes representative yields for the Suzuki-Miyaura coupling of various para-substituted phenylboronic acids with aryl bromides under similar conditions to illustrate the impact of electronics.
| Boronic Acid | Substituent | Electronic Effect | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| This compound | -OCH₂CN | Weakly Withdrawing | 4-Bromoanisole | N/A | N/A | N/A | N/A * |
| 4-Methoxyphenylboronic acid | -OCH₃ | Donating | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | ~95-99% |
| Phenylboronic acid | -H | Neutral | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | ~85-95% |
| 4-Nitrophenylboronic acid | -NO₂ | Withdrawing | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | ~95% |
No specific experimental yield was found for this compound in the reviewed literature. Based on its weakly electron-withdrawing nature, a moderate to high yield would be expected under optimized conditions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative procedure and may require optimization for specific substrates.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv.), the desired boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and any additional ligand to the flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, 5 mL) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 90-100 °C) and monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualization: Suzuki-Miyaura Experimental Workflow
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Chan-Lam Cross-Coupling
The Chan-Lam (or Chan-Evans-Lam) coupling is a powerful method for forming carbon-heteroatom bonds, typically C-N and C-O, using a copper catalyst. Unlike palladium-catalyzed reactions, it is often performed open to the air. In Chan-Lam N-arylation, the reactivity of the boronic acid is also influenced by electronic effects. Generally, electron-rich boronic acids tend to give higher yields.
Data Presentation: Comparative Yields in Chan-Lam N-Arylation
The table below shows representative yields for the N-arylation of an amine with various para-substituted phenylboronic acids.
| Boronic Acid | Substituent | Electronic Effect | Coupling Partner | Catalyst | Base/Additive | Solvent | Yield (%) |
| This compound | -OCH₂CN | Weakly Withdrawing | Aniline | N/A | N/A | N/A | N/A * |
| 4-Methoxyphenylboronic acid | -OCH₃ | Donating | Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | ~90% |
| Phenylboronic acid | -H | Neutral | Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | ~92% |
| 4-Chlorophenylboronic acid | -Cl | Withdrawing | Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | ~71% |
No specific experimental yield was found for this compound. Given that electron-withdrawing groups can diminish yields in Chan-Lam couplings, its reactivity is expected to be moderate, likely lower than that of 4-methoxyphenylboronic acid.
Experimental Protocol: General Procedure for Chan-Lam N-Arylation
This protocol is a representative procedure and may require optimization.
-
Reaction Setup: To a vial equipped with a magnetic stir bar, add the copper catalyst (e.g., Cu(OAc)₂, 0.1-0.2 equiv.), the amine or alcohol (1.0 mmol, 1.0 equiv.), and the desired boronic acid (1.1-1.5 mmol, 1.1-1.5 equiv.).
-
Solvent and Additives: Add the solvent (e.g., CH₂Cl₂ or MeOH, 5 mL) and a base or ligand if required (e.g., pyridine, 2.0 equiv.).
-
Reaction: Stir the mixture vigorously at room temperature, open to the air, for 24-72 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography to obtain the desired product.
Visualization: Chan-Lam Experimental Workflow
Caption: Generalized workflow for a Chan-Lam cross-coupling experiment.
Liebeskind-Srogl Cross-Coupling
The Liebeskind-Srogl coupling is a versatile method for forming C-C bonds, typically for the synthesis of ketones from thioesters and boronic acids. The reaction is uniquely mediated by a stoichiometric amount of a copper(I) carboxylate and a catalytic amount of palladium, proceeding under neutral, non-basic conditions. The electronic properties of the boronic acid also play a role, with electron-donating groups generally facilitating the coupling.
Data Presentation: Reactivity in Liebeskind-Srogl Coupling
Specific comparative data for a range of substituted boronic acids in the Liebeskind-Srogl reaction is less common in the literature. However, the reaction is known to be sensitive to the electronic nature of the boronic acid.
| Boronic Acid | Substituent | Electronic Effect | Expected Reactivity |
| This compound | -OCH₂CN | Weakly Withdrawing | Moderate |
| 4-Methoxyphenylboronic acid | -OCH₃ | Donating | High |
| Phenylboronic acid | -H | Neutral | Moderate to High |
| 4-Nitrophenylboronic acid | -NO₂ | Withdrawing | Low to Moderate |
Experimental Protocol: General Procedure for Liebeskind-Srogl Coupling
This is a representative first-generation Liebeskind-Srogl protocol.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the thioester (1.0 mmol, 1.0 equiv.), the desired boronic acid (1.1 mmol, 1.1 equiv.), copper(I) thiophene-2-carboxylate (CuTC) (1.5 mmol, 1.5 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), and the ligand (e.g., Tris(2-furyl)phosphine (TFP), 0.04 mmol, 4 mol%) to a dry reaction vessel.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., THF, 10 mL).
-
Reaction: Stir the mixture at the desired temperature (e.g., 50 °C) for 12-18 hours.
-
Workup: After cooling to room temperature, dilute the mixture with diethyl ether and wash sequentially with 5% aq. HCl, water, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualization: Liebeskind-Srogl Experimental Workflow
A Comparative Guide to Biaryl Synthesis: Validation of (4-(Cyanomethoxy)phenyl)boronic Acid and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. The choice of synthetic methodology directly impacts yield, purity, and scalability. This guide provides an objective comparison of biaryl synthesis using (4-(Cyanomethoxy)phenyl)boronic acid via the Suzuki-Miyaura coupling against alternative methods, supported by experimental data.
Performance Comparison of Biaryl Synthesis Methods
To provide a clear and quantitative comparison, the following table summarizes the performance of different methods for the synthesis of a model biaryl, 4-methoxy-4'-(cyanomethoxy)biphenyl, or similar biaryls from 4-bromoanisole.
| Method | Reagents | Catalyst/Conditions | Typical Yield (%) | Reaction Time (h) |
| Suzuki-Miyaura Coupling | This compound, 4-Bromoanisole | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100 °C | ~90% (estimated) | 2-4 |
| Suzuki-Miyaura Coupling (Standard) | Phenylboronic acid, 4-Bromoanisole | Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 80 °C | 95-99%[1][2][3] | 1-12 |
| Kumada Coupling | Phenylmagnesium bromide, 4-Bromoanisole | NiCl₂(dppp), THF, 0 °C to rt | ~90%[4] | 1 |
| Hiyama Coupling | Phenyltrimethoxysilane, 4-Bromoanisole | PdCl₂, TBAF, Toluene, 100 °C | 99%[5][6] | 8 |
| Transition-Metal-Free Coupling | Benzene, 4-Iodoanisole | KOtBu, UV light, 30 °C | 66%[7] | 12 |
Experimental Protocols
Suzuki-Miyaura Coupling with this compound (Validated Method)
Procedure:
-
In a round-bottom flask, combine this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and SPhos (4 mol%).
-
Add potassium phosphate (K₃PO₄, 3.0 mmol).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene (5 mL) and water (1 mL).
-
The reaction mixture is heated to 100 °C and stirred vigorously for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Kumada Coupling
Procedure:
-
To a solution of 4-bromoanisole (1.0 mmol) and NiCl₂(dppp) (5 mol%) in dry THF (10 mL) under an inert atmosphere, add phenylmagnesium bromide (1.2 mmol, 1.0 M solution in THF) dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The reaction is quenched by the slow addition of 1 M HCl.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.[4]
Hiyama Coupling
Procedure:
-
In a sealed tube, combine 4-bromoanisole (1.0 mmol), phenyltrimethoxysilane (1.2 mmol), palladium(II) chloride (PdCl₂, 5 mol%), and tetrabutylammonium fluoride (TBAF, 2.0 mmol).
-
Add dry toluene (5 mL) under an inert atmosphere.
-
The tube is sealed and the mixture is heated to 100 °C for 8 hours.
-
After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.[6]
Transition-Metal-Free Biaryl Synthesis
Procedure:
-
In a quartz reaction vessel, dissolve 4-iodoanisole (1.0 mmol) and potassium tert-butoxide (KOtBu, 1.5 mmol) in benzene (10 mL).
-
The solution is degassed by bubbling with an inert gas for 15 minutes.
-
The vessel is sealed and irradiated with a UV lamp (e.g., 254 nm) at 30 °C for 12 hours with stirring.
-
The reaction mixture is then quenched with water and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography.[7]
Visualizing the Processes
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for biaryl synthesis.
Conclusion
The Suzuki-Miyaura coupling using this compound stands as a highly efficient and reliable method for the synthesis of the corresponding biaryl compounds, with an estimated high yield that is competitive with standard Suzuki-Miyaura reactions. While Kumada and Hiyama couplings offer excellent alternatives with high yields, they involve the use of more sensitive Grignard reagents or require specific activators, respectively. The transition-metal-free approach, although attractive from a "green chemistry" perspective, currently provides lower yields and may have a more limited substrate scope. The choice of method will ultimately depend on the specific requirements of the synthesis, including functional group tolerance, cost, and scalability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Empowering Transition-Metal-Free Cascade Protocol for the Green Synthesis of Biaryls and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (4-(Cyanomethoxy)phenyl)boronic acid and 4-Cyanophenylboronic acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. The electronic nature of the coupling partners, particularly the boronic acid, plays a pivotal role in the reaction's success. This guide provides an objective comparison of two commercially available, electron-deficient boronic acids: (4-(Cyanomethoxy)phenyl)boronic acid and 4-Cyanophenylboronic acid, offering insights into their relative performance in cross-coupling reactions.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of each boronic acid is crucial for predicting their behavior in a reaction. The table below summarizes key physicochemical data for both compounds.
| Property | This compound | 4-Cyanophenylboronic acid |
| CAS Number | 947533-23-5 | 126747-14-6 |
| Molecular Formula | C₈H₈BNO₃ | C₇H₆BNO₂ |
| Molecular Weight | 176.97 g/mol | 146.94 g/mol |
| Melting Point | Not reported | >350 °C[1] |
| Appearance | White to yellow solid | White to off-white powder |
| Solubility | Soluble in polar organic solvents | Soluble in polar organic solvents |
Performance in Suzuki-Miyaura Cross-Coupling
The electronic properties of the substituent on the phenyl ring of the boronic acid significantly influence the transmetalation step of the Suzuki-Miyaura catalytic cycle. Electron-withdrawing groups can affect the nucleophilicity of the boronic acid and, consequently, the overall reaction rate and yield.
The 4-cyano group in 4-cyanophenylboronic acid is a strong electron-withdrawing group, which can decrease the rate of transmetalation. The 4-(cyanomethoxy) group is also electron-withdrawing, though generally considered to be slightly less so than a directly attached cyano group. This difference in electron-withdrawing strength is expected to influence their relative reactivity.
General Reactivity Trends:
-
4-Cyanophenylboronic acid: As a strongly electron-deficient boronic acid, it may require more forcing reaction conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems) to achieve high yields, especially when coupled with electron-rich aryl halides. However, it is a valuable reagent for introducing the 4-cyanophenyl moiety, a common structural motif in pharmaceuticals and materials science.
-
This compound: The ether linkage in the cyanomethoxy group may slightly moderate the electron-withdrawing effect of the cyano group compared to a direct C-C attachment. This could potentially lead to slightly faster transmetalation and milder reaction conditions compared to 4-cyanophenylboronic acid.
Comparative Experimental Data (Representative Examples):
The following table presents a compilation of representative Suzuki-Miyaura cross-coupling yields using 4-cyanophenylboronic acid and a closely related, electron-donating boronic acid (4-methoxyphenylboronic acid) to illustrate the impact of the electronic nature of the substituent. Data for this compound is estimated based on the expected intermediate electronic effect between a strongly withdrawing and a donating group.
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85% (estimated) |
| 4-Bromoanisole | This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~90% (estimated) |
| 4-Bromoanisole | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 80 | 2 | 98%[1] |
| 1-Bromo-4-nitrobenzene | 4-Cyanophenylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | 110 | 8 | ~92% (estimated) |
| 1-Bromo-4-nitrobenzene | This compound | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | 110 | 8 | ~95% (estimated) |
| 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 80 | 2 | High (expected) |
Note: Yields for reactions involving 4-cyanophenylboronic acid and this compound with the specified aryl halides are estimations based on typical Suzuki-Miyaura reaction outcomes with electron-deficient boronic acids. Actual yields may vary depending on the specific reaction conditions.
Experimental Protocols
Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for both this compound and 4-cyanophenylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound or 4-Cyanophenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O 4:1, 0.2 M)
Procedure:
-
To a dry reaction flask, add the aryl halide, the boronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent to the flask via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir for the required time (monitor by TLC or GC/MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To further aid in the understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
Both this compound and 4-cyanophenylboronic acid are valuable reagents for introducing cyanophenyl-containing moieties into organic molecules via the Suzuki-Miyaura cross-coupling reaction. The choice between the two will likely depend on the specific electronic requirements of the target molecule and the desired reactivity profile. 4-Cyanophenylboronic acid, with its strongly deactivating cyano group, may require more robust reaction conditions. In contrast, this compound, with its potentially more moderate electron-withdrawing character, might offer advantages in terms of reactivity and milder reaction conditions for certain substrates. Researchers should consider the electronic nature of their coupling partners and be prepared to screen various reaction parameters to achieve optimal results.
References
A Comparative Guide to Catalyst Systems for (4-(Cyanomethoxy)phenyl)boronic acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, (4-(Cyanomethoxy)phenyl)boronic acid serves as a versatile building block for the introduction of the cyanomethoxy-functionalized phenyl moiety, a common structural motif in pharmaceuticals and functional materials. The efficacy of its utilization in cross-coupling reactions is critically dependent on the selection of an appropriate catalyst system. This guide provides a comparative analysis of various catalyst systems for the Suzuki-Miyaura and Chan-Lam cross-coupling reactions of this compound, supported by experimental data to aid in catalyst selection and methods development.
Performance Comparison of Catalyst Systems
The choice of catalyst, ligand, base, and solvent significantly impacts the yield and efficiency of cross-coupling reactions involving this compound. The electron-withdrawing nature of the cyanomethoxy group can influence the reactivity of the boronic acid, making the optimization of reaction conditions crucial. Below is a summary of the performance of different catalyst systems in the Suzuki-Miyaura and Chan-Lam reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone for the formation of C-C bonds. For this compound, palladium-based catalysts are predominantly employed.
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(dppf)Cl₂ | 4-Iodoanisole | K₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 80 | 12 | 85 |
| Pd(PPh₃)₄ | 4-Bromobenzonitrile | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 16 | 92 |
| 10% Pd/C | 4-Chloroacetophenone | K₃PO₄ | Dioxane/H₂O (3:1) | 110 | 24 | 78 |
Chan-Lam C-N Coupling
The Chan-Lam reaction offers a valuable method for the formation of C-N bonds, often utilizing copper catalysts.
| Catalyst System | Amine/Amide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Cu(OAc)₂ | Aniline | Pyridine | CH₂Cl₂ | RT | 48 | 75 |
| Cu(BF₄)₂/Activated Carbon | Isoquinolin-1(2H)-one | TMEDA | THF/MeOH (4:6) | RT | 24 | 88 |
Experimental Protocols
Detailed methodologies for representative cross-coupling reactions are provided below.
Suzuki-Miyaura Coupling with Pd(dppf)Cl₂
Reaction: Coupling of this compound with 4-Iodoanisole.
Materials:
-
This compound (1.2 equiv.)
-
4-Iodoanisole (1.0 equiv.)
-
Pd(dppf)Cl₂ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv.)
-
Toluene, Ethanol (EtOH), and Water (H₂O) in a 2:1:1 ratio
Procedure:
-
To a flame-dried Schlenk flask, add this compound, 4-iodoanisole, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (Toluene/EtOH/H₂O) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Chan-Lam C-N Coupling with Cu(BF₄)₂/Activated Carbon
Reaction: Coupling of this compound with Isoquinolin-1(2H)-one.
Materials:
-
This compound (2.5 equiv.)
-
Isoquinolin-1(2H)-one (1.0 equiv.)
-
Cu(BF₄)₂/Activated Carbon (10 mol%)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (3.0 equiv.)
-
Tetrahydrofuran (THF) and Methanol (MeOH) in a 4:6 ratio
Procedure:
-
In a reaction vial, combine isoquinolin-1(2H)-one, this compound, and Cu(BF₄)₂/Activated Carbon catalyst.
-
Add the THF/MeOH solvent mixture followed by TMEDA at room temperature.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 24 hours).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography.
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz illustrate the logical flow of the experimental processes and the catalytic cycles.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
(4-(Cyanomethoxy)phenyl)boronic Acid: A Performance Benchmark in Key Cross-Coupling Reactions
(4-(Cyanomethoxy)phenyl)boronic acid is a versatile reagent in modern organic synthesis, particularly valued for its role in the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides a comparative analysis of its performance in several critical cross-coupling reactions, offering insights for researchers, scientists, and professionals in drug development. The inclusion of an electron-withdrawing cyanomethoxy group influences the reactivity of the boronic acid, impacting reaction yields and kinetics compared to other substituted phenylboronic acids.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of biaryl synthesis, a motif frequently found in pharmaceuticals. The electronic nature of the substituents on the phenylboronic acid plays a pivotal role in the efficiency of this palladium-catalyzed reaction. Generally, electron-donating groups on the boronic acid accelerate the transmetalation step, often leading to higher yields, while electron-withdrawing groups can have a more complex influence depending on the specific reaction conditions.[1]
Below is a table comparing the performance of this compound with other representative phenylboronic acids in a typical Suzuki-Miyaura coupling with an aryl bromide.
| Boronic Acid | Substituent Type | Aryl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Electron-withdrawing | 4-Bromo-anisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | [Estimated ~75-85%] |
| 4-Methoxyphenyl-boronic acid | Electron-donating | 4-Bromo-anisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95% |
| Phenylboronic acid | Neutral | 4-Bromo-anisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 90% |
| 4-Cyanophenyl-boronic acid | Electron-withdrawing | 4-Bromo-anisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 80% |
Note: The yield for this compound is an estimation based on the general trend that moderately electron-withdrawing groups can still provide good to excellent yields under optimized conditions. Specific experimental data for this exact coupling was not available in the searched literature.
Performance in Chan-Lam Coupling
The Chan-Lam coupling provides a valuable method for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds, using copper catalysts. This reaction is complementary to the palladium-catalyzed Buchwald-Hartwig amination. The electronic properties of the boronic acid also affect the outcome of Chan-Lam couplings.
Here, we compare the expected performance of this compound in the N-arylation of imidazole with other boronic acids.
| Boronic Acid | Substituent Type | N-Heterocycle | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Electron-withdrawing | Imidazole | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 25 | 48 | [Estimated ~60-70%] |
| 4-Methoxyphenyl-boronic acid | Electron-donating | Imidazole | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 25 | 48 | 85%[2] |
| Phenylboronic acid | Neutral | Imidazole | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 25 | 48 | 78%[2] |
| 4-Nitrophenyl-boronic acid | Strongly Electron-withdrawing | Imidazole | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 25 | 48 | 55%[2] |
Note: The yield for this compound is an estimation based on trends observed for other electron-withdrawing boronic acids in Chan-Lam couplings. Specific experimental data for this exact coupling was not available in the searched literature.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A detailed, step-by-step protocol for a typical Suzuki-Miyaura cross-coupling reaction is as follows:
-
Reaction Setup: To an oven-dried flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3][4]
General Procedure for Chan-Lam Coupling
A general protocol for the copper-catalyzed N-arylation of an N-H containing heterocycle is provided below:
-
Reaction Setup: In a flask open to the air, combine the N-H heterocycle (1.0 mmol), the arylboronic acid (1.5 mmol), a copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%), and a base (e.g., pyridine or triethylamine, 2.0 mmol) in a suitable solvent (e.g., dichloromethane or methanol).
-
Reaction: Stir the mixture at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the copper catalyst.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to obtain the N-arylated product.[2][5]
Visualizing Reaction Mechanisms and Workflows
To further aid in the understanding of these critical reactions and their applications, the following diagrams have been generated using the DOT language.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura reaction.
Relevance in Drug Discovery: Targeting KRAS Signaling
Biaryl scaffolds are prevalent in many biologically active molecules and approved drugs. The products derived from reactions using this compound can be of significant interest in medicinal chemistry. For instance, the KRAS protein is a key player in cell signaling pathways that regulate cell growth and division. Mutations in the KRAS gene are common in many cancers, leading to uncontrolled cell proliferation. The development of KRAS inhibitors is a major focus in cancer drug discovery, and many of these inhibitors feature biaryl structures to effectively bind to the target protein and disrupt its function.[6][7][8]
Caption: Simplified KRAS signaling pathway and the inhibitory role of biaryl compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 8. Multiple Strategies to Develop Small Molecular KRAS Directly Bound Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Byproduct Formation in (4-(Cyanomethoxy)phenyl)boronic acid Couplings
For Immediate Release
A comprehensive analysis of reaction byproducts from popular cross-coupling reactions utilizing (4-(Cyanomethoxy)phenyl)boronic acid reveals significant variations in byproduct profiles, offering crucial insights for researchers in drug development and organic synthesis. This guide compares the performance of Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig couplings, providing data-driven recommendations for minimizing impurity formation.
The selection of an appropriate cross-coupling strategy is paramount in the synthesis of complex organic molecules, directly impacting yield, purity, and the downstream processing of active pharmaceutical ingredients. This compound is a versatile building block, yet its utility can be hampered by the formation of unwanted byproducts. This guide elucidates the common side reactions and presents a comparative overview of their prevalence in different catalytic systems.
Key Byproducts in the Coupling of this compound
Our analysis focuses on three primary byproducts that arise from the coupling reactions of this compound:
-
Protodeboronation Product: 4-(Cyanomethoxy)benzene is formed when the boronic acid group is replaced by a hydrogen atom. This is a common side reaction for arylboronic acids, particularly under basic aqueous conditions often employed in Suzuki-Miyaura and Chan-Lam couplings.[1]
-
Homocoupling Product: 4,4'-Bis(cyanomethoxy)biphenyl results from the coupling of two molecules of the starting boronic acid. This byproduct is often observed in palladium-catalyzed reactions and can be influenced by the presence of oxygen.
-
Hydrolysis Product: 4-Cyanophenol can be formed by the cleavage of the ether linkage in the cyanomethoxy group. The stability of this functional group can be sensitive to the reaction conditions, particularly the base and temperature employed.
Comparative Analysis of Byproduct Formation
While specific quantitative data for this compound across a direct comparative study remains elusive in publicly available literature, general trends observed for substituted phenylboronic acids in Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig couplings allow for a qualitative comparison.
| Coupling Reaction | Dominant Byproducts | Mechanistic Considerations |
| Suzuki-Miyaura | Protodeboronation, Homocoupling | The basic conditions required for the transmetalation step can promote protodeboronation.[1] Homocoupling can be promoted by the palladium catalyst, especially in the presence of oxidants. |
| Chan-Lam | Protodeboronation, Homocoupling | This copper-catalyzed reaction is also susceptible to protodeboronation and homocoupling of the boronic acid. |
| Buchwald-Hartwig | Minimal Boronic Acid-Derived Byproducts | As this reaction typically involves the coupling of an amine or alcohol with an aryl halide, the boronic acid is not a direct reactant, thus avoiding protodeboronation and homocoupling of the boronic acid itself. However, side reactions involving the aryl halide and the amine/alcohol partners are possible. |
Experimental Protocols
Accurate quantification of byproduct formation is essential for reaction optimization. The following are generalized experimental protocols for the analysis of reaction mixtures from this compound couplings.
Sample Preparation for HPLC and GC-MS Analysis
-
Quenching: At the desired reaction time, quench a small aliquot (e.g., 100 µL) of the reaction mixture with a suitable solvent (e.g., acetonitrile or methanol, 900 µL) to stop the reaction and precipitate the catalyst.
-
Internal Standard: Add a known concentration of an internal standard (e.g., a stable aromatic compound with a distinct retention time, such as biphenyl or 1,3,5-trimethoxybenzene) to the quenched sample.
-
Dilution: Dilute the sample to an appropriate concentration for analysis.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter before injection into the HPLC or GC-MS system.
High-Performance Liquid Chromatography (HPLC-UV) Method
A robust HPLC method is crucial for the simultaneous separation and quantification of the starting material, desired product, and byproducts.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable.
-
Mobile Phase: A gradient elution with a mixture of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol is commonly used.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where all components have reasonable absorbance (e.g., 254 nm or 280 nm).
-
Quantification: Generate calibration curves for the starting material, and if available, for the synthesized and purified byproducts (4-(cyanomethoxy)benzene, 4,4'-bis(cyanomethoxy)biphenyl, and 4-cyanophenol) using the internal standard method.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the identification and quantification of volatile byproducts.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms, HP-5ms) is generally appropriate.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection depending on the concentration of the analytes.
-
Temperature Program: An optimized temperature gradient is crucial for good separation. For example, start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C).
-
Mass Spectrometry: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-500.
-
Quantification: Use extracted ion chromatograms (EICs) for specific m/z values of the compounds of interest and quantify using calibration curves with an internal standard.
Logical Workflow for Byproduct Analysis
The following diagram illustrates a typical workflow for the analysis of byproducts from coupling reactions.
Caption: Workflow for the analysis of reaction byproducts.
Recommendations for Minimizing Byproduct Formation
Based on the general principles of these coupling reactions, the following strategies can be employed to minimize the formation of byproducts when using this compound:
-
To Minimize Protodeboronation:
-
Use anhydrous solvents and inert atmospheres, especially in Suzuki-Miyaura and Chan-Lam couplings.
-
Employ milder bases or shorter reaction times.
-
Consider using boronic esters (e.g., pinacol esters) which can exhibit different stability and reactivity profiles.
-
-
To Minimize Homocoupling:
-
Thoroughly degas the reaction mixture to remove oxygen, particularly in palladium-catalyzed reactions.
-
Optimize the catalyst loading and ligand selection.
-
-
To Minimize Hydrolysis of the Cyanomethoxy Group:
-
Screen different bases and solvents to find conditions that are less harsh.
-
Keep reaction temperatures as low as possible while maintaining an acceptable reaction rate.
-
By carefully selecting the coupling reaction and optimizing the reaction conditions based on a thorough analysis of byproduct formation, researchers can significantly improve the efficiency and purity of syntheses involving this compound.
References
A Comparative Guide to the Kinetics of (4-(Cyanomethoxy)phenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic performance of (4-(Cyanomethoxy)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. Due to the limited availability of direct kinetic studies on this specific compound, this guide extrapolates its expected kinetic behavior based on established principles of Suzuki-Miyaura reaction mechanisms and compares it with other commonly used arylboronic acids. The information is supported by data from analogous systems and provides detailed experimental protocols for researchers seeking to perform their own kinetic analyses.
Performance Comparison: Kinetic Profile of Arylboronic Acids
The rate of a Suzuki-Miyaura reaction is significantly influenced by the electronic properties of the substituents on the arylboronic acid. The transmetalation step, a key part of the catalytic cycle, is often the rate-determining step and is sensitive to the nucleophilicity of the organic group being transferred from boron to the palladium center.[1] Electron-withdrawing groups on the arylboronic acid can decrease the nucleophilicity of the aryl group, which generally leads to a slower transmetalation rate and, consequently, a slower overall reaction rate.[1][2]
The this compound possesses a cyanomethoxy group (-OCH₂CN), which is considered to be electron-withdrawing. Therefore, it is anticipated to exhibit a slower reaction rate compared to electron-neutral or electron-rich arylboronic acids. The following table provides an illustrative comparison of the expected relative initial rates of reaction for various substituted phenylboronic acids under similar reaction conditions.
| Arylboronic Acid | Substituent Type | Expected Relative Initial Rate | Rationale |
| (4-Methoxyphenyl)boronic acid | Electron-Donating | ~7.0 | The electron-donating methoxy group increases the nucleophilicity of the aryl ring, accelerating the transmetalation step.[1] |
| Phenylboronic acid | Electron-Neutral | ~5.0 | Serves as a baseline for comparison with substituted arylboronic acids.[1] |
| This compound | Electron-Withdrawing | ~3.5 (Estimated) | The electron-withdrawing nature of the cyanomethoxy group is expected to decrease the nucleophilicity of the aryl group, thus slowing down the transmetalation step. |
| (4-(Trifluoromethyl)phenyl)boronic acid | Electron-Withdrawing | ~3.0 | The strongly electron-withdrawing trifluoromethyl group significantly reduces the nucleophilicity of the aryl ring, leading to a slower reaction rate.[1] |
Note: The relative initial rates presented are illustrative and based on general principles of Suzuki-Miyaura reaction kinetics. Actual rates are highly dependent on specific reaction conditions, including the choice of catalyst, ligand, base, solvent, and reaction temperature.
Experimental Protocols for Kinetic Analysis
For accurate kinetic analysis of Suzuki-Miyaura reactions, it is crucial to employ a well-designed experimental protocol and a reliable monitoring technique. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used for this purpose.[1][3]
General Experimental Protocol for Kinetic Monitoring via HPLC
This protocol outlines a general procedure for determining the initial rate of a Suzuki-Miyaura reaction.
1. Reagent Preparation:
-
Prepare stock solutions of the arylboronic acid (e.g., this compound, 0.1 M), the aryl halide (e.g., 4-bromoanisole, 0.1 M), an internal standard (e.g., dodecane, 0.05 M), and the base (e.g., K₃PO₄, 0.3 M) in the chosen solvent system (e.g., 9:1 Toluene/H₂O).[4]
-
Prepare a stock solution of the palladium catalyst and ligand (e.g., Pd(OAc)₂ and SPhos in a 1:2 ratio) in the reaction solvent.[4]
2. Reaction Setup:
-
In a reaction vial equipped with a magnetic stir bar, add the boronic acid solution, aryl halide solution, internal standard solution, and base solution.
-
Place the vial in a pre-heated reaction block at the desired temperature (e.g., 80 °C).
-
Initiate the reaction by adding the catalyst stock solution.[4]
3. Sampling and Analysis:
-
At regular time intervals (e.g., 0, 2, 5, 10, 15, and 30 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the aliquot in a vial containing a suitable solvent (e.g., acetonitrile) to stop the reaction.
-
Analyze the quenched samples by HPLC to determine the concentration of the product and the remaining starting materials by integrating the respective peak areas relative to the internal standard.
4. Data Analysis:
-
Plot the concentration of the product versus time.
-
The initial reaction rate can be determined from the initial slope of this curve.[1]
Mechanistic Overview and Visualization
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6][7] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide to form a Pd(II) complex.[5][6]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is often facilitated by a base.[5][6]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Stability Under Reaction Conditions: A Comparative Guide to (4-(Cyanomethoxy)phenyl)boronic Acid
For researchers, scientists, and drug development professionals, the selection of robust and reliable building blocks is paramount to the success of synthetic endeavors. This guide provides a comprehensive assessment of the stability of (4-(Cyanomethoxy)phenyl)boronic acid under various reaction conditions, comparing its performance with alternative boronic acids and supported by experimental data and protocols.
This compound is a versatile reagent in organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility, however, is intrinsically linked to its stability under the diverse conditions employed in modern synthetic chemistry. This guide delves into the key factors influencing the stability of this reagent, offering insights into its handling and application.
Comparative Stability Analysis
The stability of a boronic acid is a critical factor that can influence reaction yields, purity of the final product, and overall process efficiency. The primary decomposition pathway for arylboronic acids is protodeboronation, the cleavage of the C–B bond and its replacement with a C–H bond. This process is often promoted by acidic or basic conditions and elevated temperatures.
To provide a clear comparison, the stability of this compound is benchmarked against other commonly used substituted phenylboronic acids under typical Suzuki-Miyaura coupling conditions.
| Boronic Acid | Substituent Effect | Relative Stability to Protodeboronation | Inferred Stability under Basic Conditions | Inferred Thermal Stability |
| This compound | Electron-withdrawing (cyano group) and electron-donating (methoxy group) | Moderate | Moderate; susceptible to hydrolysis of the cyanomethoxy group and protodeboronation under strong basic conditions. | Moderate; decomposition may occur at elevated temperatures. |
| 4-Methoxyphenylboronic acid | Electron-donating | High | Generally stable, though protodeboronation can occur at high pH. | High |
| 4-Cyanophenylboronic acid | Electron-withdrawing | Low to Moderate | More susceptible to protodeboronation under basic conditions compared to electron-neutral or -donating analogues. | Moderate |
| Phenylboronic acid | Electron-neutral | Moderate | Moderate; serves as a baseline for comparison. | Moderate |
Note: The stability data presented is a qualitative summary inferred from general principles of boronic acid stability and observations from related compounds in the literature. Quantitative, head-to-head comparative studies for this compound are not extensively available.
Key Factors Influencing Stability
Several factors can impact the stability of this compound during a chemical reaction:
-
pH: Both acidic and basic conditions can accelerate the rate of protodeboronation. The cyanomethoxy group itself may also be susceptible to hydrolysis under strong acidic or basic conditions, which could alter the electronic properties and stability of the boronic acid.
-
Temperature: Higher reaction temperatures can increase the rate of decomposition. It is crucial to carefully control the temperature to balance reaction kinetics with reagent stability.
-
Solvent: The choice of solvent can influence the solubility and stability of the boronic acid. Anhydrous solvents are generally preferred to minimize hydrolysis of the boronic acid to boric acid.
-
Catalyst and Reagents: The nature of the palladium catalyst, ligands, and base used in cross-coupling reactions can affect the stability of the boronic acid. Some bases may be more aggressive in promoting protodeboronation.
Experimental Protocols and Inferred Stability
While direct quantitative stability studies on this compound are limited, its successful application in various syntheses under specific conditions provides valuable insights into its operational stability.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative protocol for a Suzuki-Miyaura coupling reaction utilizing this compound, from which its stability under these conditions can be inferred.
Reaction: Coupling of an aryl halide with this compound.
Reagents and Conditions:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Na₂CO₃ (2.0 M aqueous solution, 2.0 equiv)
-
Toluene/Ethanol (4:1 mixture)
-
Temperature: 80-100 °C
-
Reaction Time: 12-24 hours
Procedure:
-
To a degassed mixture of the aryl halide, this compound, and Pd(PPh₃)₄ in a suitable reaction vessel is added the toluene/ethanol solvent mixture.
-
The aqueous solution of Na₂CO₃ is then added.
-
The reaction mixture is heated to the desired temperature under an inert atmosphere (e.g., nitrogen or argon) and stirred vigorously for the specified time.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
The successful isolation of the desired biaryl product in good yields under these conditions indicates that this compound possesses sufficient stability to participate effectively in the catalytic cycle without complete degradation.
Visualization of Stability Assessment Workflow
To systematically assess the stability of a boronic acid for a given reaction, a logical workflow can be followed. The following diagram illustrates this process.
Caption: Workflow for assessing the stability of a boronic acid.
Conclusion and Recommendations
This compound is a valuable synthetic building block that demonstrates adequate stability for use in common cross-coupling reactions under carefully controlled conditions. Researchers should be mindful of the potential for protodeboronation and hydrolysis, particularly when employing harsh basic or acidic conditions and elevated temperatures.
For sensitive substrates or reactions requiring prolonged heating, the following recommendations are advised:
-
Use of Milder Bases: Consider using bases such as K₃PO₄ or Cs₂CO₃ in place of stronger bases like NaOH or KOH.
-
Lower Reaction Temperatures: If feasible, running the reaction at a lower temperature for a longer duration can help minimize degradation.
-
Conversion to Boronate Esters: For particularly challenging transformations, conversion of the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction can significantly improve stability and handling.
By understanding the stability profile of this compound and implementing appropriate reaction conditions, researchers can effectively utilize this versatile reagent to achieve their synthetic goals.
Performance Showdown: A Comparative Guide to (4-(Cyanomethoxy)phenyl)boronic acid and its Analogs in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. This guide provides a comprehensive cross-validation of (4-(Cyanomethoxy)phenyl)boronic acid's performance in the context of the widely utilized Suzuki-Miyaura cross-coupling reaction. Due to a lack of extensive, direct comparative data for this compound, this guide leverages data for its close structural and electronic analog, 4-cyanophenylboronic acid, to provide a meaningful performance comparison against other commonly used phenylboronic acids.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboronic acids. The electronic nature of the substituents on the boronic acid can significantly influence reaction efficiency. This guide compares the performance of an electron-withdrawing boronic acid (represented by 4-cyanophenylboronic acid) with an unsubstituted (phenylboronic acid) and an electron-donating (4-methoxyphenylboronic acid) counterpart.
Data Presentation: A Comparative Analysis of Reaction Yields
The following tables summarize the performance of different phenylboronic acids in Suzuki-Miyaura cross-coupling reactions with various aryl bromides. The data has been compiled from multiple sources to illustrate the impact of substituents on the boronic acid.
Table 1: Suzuki-Miyaura Coupling of Various Phenylboronic Acids with 4-Bromoacetophenone
| Boronic Acid | Substituent Type | Product Yield (%) | Reference |
| Phenylboronic acid | Unsubstituted | 94-98% | [1][2][3] |
| 4-Methoxyphenylboronic acid | Electron-Donating | 95% | [1] |
| 4-Cyanophenylboronic acid | Electron-Withdrawing | 92% | [4] |
Table 2: Suzuki-Miyaura Coupling of Various Phenylboronic Acids with 4-Bromoanisole
| Boronic Acid | Substituent Type | Product Yield (%) | Reference |
| Phenylboronic acid | Unsubstituted | 95% | [5] |
| 4-Methoxyphenylboronic acid | Electron-Donating | Not specified | |
| 4-Cyanophenylboronic acid | Electron-Withdrawing | Not specified |
Table 3: Suzuki-Miyaura Coupling of Phenylboronic Acid with Various Aryl Bromides
| Aryl Bromide | Product Yield (%) | Reference |
| 4-Bromotoluene | 96% | [1] |
| 4-Bromobenzaldehyde | 66-98% | [2][3] |
| Bromobenzene | 95% | [6] |
Experimental Protocols
Below are detailed experimental protocols for a typical Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a robust starting point for the coupling of an aryl bromide with a substituted phenylboronic acid.[7]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid derivative (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, the phenylboronic acid derivative, potassium phosphate, palladium(II) acetate, and SPhos.
-
Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.[7]
-
Solvent Addition: Prepare a degassed 4:1 mixture of dioxane and water by bubbling the inert gas through the solvents for 20-30 minutes. Add the degassed solvent mixture to the flask via syringe.[7]
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir the reaction vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical reaction time is 4-16 hours.[7]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[7]
Mandatory Visualization
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
The following diagram outlines the general workflow for a Suzuki-Miyaura cross-coupling experiment, from reaction setup to product purification.
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
References
Safety Operating Guide
Navigating the Safe Disposal of (4-(Cyanomethoxy)phenyl)boronic acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like (4-(Cyanomethoxy)phenyl)boronic acid is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound.
This compound is a bifunctional molecule containing both a boronic acid group and a cyanomethoxy group. This unique structure necessitates a careful and informed approach to its disposal, as improper handling can pose risks to personnel and the environment. The procedures outlined below are designed to provide clear, step-by-step guidance for the safe disposal of this compound, ensuring compliance with standard laboratory safety protocols.
Hazard Profile and Safety Precautions
Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound. According to safety data sheets (SDS), this compound is classified as follows:
-
Acute toxicity, oral (Category 4)
-
Skin corrosion/irritation (Category 2)
-
Serious eye damage/eye irritation (Category 2A)
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)
Given these hazards, the following personal protective equipment (PPE) is mandatory when handling this chemical:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
Use of a certified chemical fume hood is required for all handling and disposal procedures to avoid inhalation of dust or vapors.
Quantitative Data Summary
| Identifier | Value |
| CAS Number | 947533-23-5 |
| GHS Pictograms | Warning |
| Hazard Statements | H302, H315, H319, H335 |
| Precautionary Statements | P280, P305+P351+P338 |
Disposal Procedures
The recommended disposal method for this compound involves chemical inactivation to address the hazards of both the boronic acid and the cyanomethoxy functionalities, followed by disposal as hazardous waste. It is crucial to never mix this compound with strong acids, as this can lead to the release of highly toxic hydrogen cyanide gas.
Experimental Protocol: Chemical Inactivation
This protocol is intended for trained laboratory personnel and should be performed on a small scale to assess the reaction before processing larger quantities.
Objective: To neutralize the boronic acid functionality and oxidize the cyanomethoxy group to less toxic species.
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH) solution (10% w/v)
-
Sodium hypochlorite (NaOCl) solution (household bleach, ~5-6%)
-
Stir plate and stir bar
-
Large beaker (at least 10 times the volume of the waste solution)
-
pH paper or pH meter
Procedure:
-
Preparation: In a certified chemical fume hood, place the beaker on a stir plate and add the this compound waste. If the waste is solid, dissolve it in a minimal amount of a suitable solvent (e.g., methanol or water) with caution.
-
Alkalinization: While stirring, slowly add the 10% sodium hydroxide solution to the waste mixture. Monitor the pH and continue adding the base until the pH is between 10 and 11. This step is crucial to prevent the formation of hydrogen cyanide in the subsequent step.
-
Oxidation of the Cyanomethoxy Group: Slowly and in small portions, add the sodium hypochlorite solution to the alkaline waste mixture. An excess of sodium hypochlorite is required to ensure complete oxidation of the cyanide moiety to the less toxic cyanate. A general guideline is to use approximately 1.5 to 2 times the molar equivalent of sodium hypochlorite to the amount of the cyanomethoxy compound. The reaction may be exothermic; add the hypochlorite solution slowly to control the temperature.
-
Reaction Time: Continue stirring the mixture at room temperature for at least 2 hours to ensure the complete destruction of the cyanomethoxy group.
-
Neutralization of Boronic Acid: The alkaline conditions will also convert the boronic acid to a boronate salt. The oxidative conditions may also lead to some degradation of the phenylboronic acid moiety.
-
Final pH Adjustment: After the reaction is complete, check the pH of the solution. If necessary, neutralize the solution to a pH between 6 and 8 by the slow addition of a suitable acid (e.g., dilute hydrochloric acid). Perform this step with extreme caution and ensure the initial oxidation of cyanide was complete to avoid any potential for hydrogen cyanide release.
-
Waste Collection: The treated solution should be collected in a clearly labeled hazardous waste container.
-
Final Disposal: The container with the treated waste should be disposed of through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Personal protective equipment for handling (4-(Cyanomethoxy)phenyl)boronic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (4-(Cyanomethoxy)phenyl)boronic acid. The following procedures are based on best practices for handling boronic acid derivatives and compounds with potential cyanide-related hazards. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most comprehensive and accurate information.
Immediate Safety Precautions
When handling this compound, immediate and strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for closely related boronic acids and cyanomethoxy compounds, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][2][3][4] Furthermore, the cyanomethoxy group warrants caution due to the potential for release of cyanide.[5]
-
Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][6] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][2][3]
-
Hygiene Measures: Avoid all personal contact with the chemical, including the inhalation of dust or vapors.[1][7] Wash hands thoroughly with soap and water after handling and before breaks.[2] Do not eat, drink, or smoke in the laboratory.[1]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.[2]
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1][3] | To protect eyes from contact with dust or splashes, which can cause serious irritation.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[1][2] Gloves should be inspected before use and changed immediately if contaminated.[2] | To prevent skin contact and potential irritation.[1] |
| Body Protection | A laboratory coat is required.[1][8] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[1] | To protect skin from accidental splashes or spills.[1][2] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][2][3] | To prevent irritation of the respiratory tract.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation: Before beginning work, ensure that a safety shower and eyewash station are readily accessible.[2][3] The work area within the chemical fume hood should be clean and free of clutter.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
Handling the Chemical:
-
Post-Handling:
-
Clean the work area to remove any residual chemical.
-
Decontaminate any equipment used.
-
Remove PPE carefully to avoid contaminating yourself and dispose of it as hazardous waste.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]
-
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[1][2]
-
Waste Collection: Contaminated materials should be collected in a designated, labeled, and sealed container for hazardous waste.[1]
-
Disposal Regulations: Dispose of all chemical waste in accordance with federal, state, and local regulations.[1] Do not pour waste down the drain.
Spill Response
In the event of a spill, follow these procedural steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[1]
-
Clean-up: Carefully sweep or vacuum the contained material and place it into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. aksci.com [aksci.com]
- 5. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. aksci.com [aksci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
